Bis(trimethylsilyl)chloromethane
Description
The exact mass of the compound Chlorobis(trimethylsilyl)methane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Bis(trimethylsilyl)chloromethane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(trimethylsilyl)chloromethane including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[chloro(trimethylsilyl)methyl]-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H19ClSi2/c1-9(2,3)7(8)10(4,5)6/h7H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJGZHVYPBNLEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C([Si](C)(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19ClSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80339002 | |
| Record name | Bis(trimethylsilyl)chloromethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80339002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5926-35-2 | |
| Record name | Bis(trimethylsilyl)chloromethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80339002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(trimethylsilyl)chloromethane | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Technical Guide: Bis(trimethylsilyl)chloromethane
Topic: (BTMSCM) Content Type: In-Depth Technical Guide Audience: Researchers, Synthetic Chemists, and Drug Discovery Scientists
Synthesis, Mechanistic Utility, and Applications in Drug Discovery
Executive Summary
Bis(trimethylsilyl)chloromethane (CAS: 5926-35-2), often abbreviated as BTMSCM or
This guide details the operational protocols for its synthesis and application, specifically focusing on its role in generating sterically hindered alkenes via Peterson-type olefination and its utility as a bioisostere in medicinal chemistry.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]
| Property | Data |
| IUPAC Name | [Chloro(trimethylsilyl)methyl]trimethylsilane |
| CAS Number | 5926-35-2 |
| Formula | |
| Molecular Weight | 194.85 g/mol |
| Boiling Point | 57–60 °C at 15 mmHg (approx. 167 °C at 760 mmHg) |
| Density | 0.892 g/mL at 25 °C |
| Appearance | Clear, colorless to pale yellow liquid |
| Solubility | Soluble in THF, Et₂O, Pentane, CH₂Cl₂ |
| Stability | Moisture sensitive (slow hydrolysis); Flammable |
Structural Insight: The central carbon is bonded to two trimethylsilyl (TMS) groups and one chlorine atom. The TMS groups provide significant steric shielding, making the C-Cl bond resistant to typical nucleophilic attacks (
Mechanistic Foundations
3.1 The "Double-Silyl" Effect
The utility of BTMSCM stems from the stabilization provided by the two silicon atoms. Silicon stabilizes
-
Acidity: The central proton in
is relatively acidic due to the inductive effect of chlorine and the polarizability of the silicon groups, allowing for clean lithiation. -
Carbenoid Character: Upon lithiation to
, the species exhibits carbenoid character. It is stable at low temperatures (-100°C) but can decompose or rearrange if warmed without an electrophile.
3.2 Peterson-Type Olefination Logic
In standard Peterson olefination, an
Figure 1: Mechanistic pathway for the reaction of BTMSCM with aldehydes, yielding functionalized vinyl silanes.
Synthesis Protocol: The Kemp-Cowley Method[8]
The most authoritative method for synthesizing BTMSCM is the "one-pot" procedure developed by Cowley and Kemp. This method avoids the isolation of the unstable dichloride intermediate.
Safety Prerequisite:
-
Hazards: n-Butyllithium is pyrophoric. Dichloromethane (DCM) is toxic.
-
Atmosphere: Strictly anhydrous Argon or Nitrogen.
-
Temperature Control: Essential.[1] The reaction requires cooling to -110°C (liquid nitrogen/ethanol or THF slush bath).
Step-by-Step Protocol
-
Setup: Flame-dry a 1L three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and low-temperature thermometer. Flush with Argon.
-
Solvent Charge: Add anhydrous THF (250 mL), anhydrous Diethyl Ether (90 mL), and anhydrous n-Pentane (to aid solubility at low temp).
-
Reagent Addition (Stage 1):
-
Add Dichloromethane (
) (350 mmol, ~22.4 mL). -
Add Trimethylsilyl chloride (
) (725 mmol, ~92.2 mL).[2] -
Cool the mixture to -110°C . Critical: Do not proceed until temp is stable.
-
-
Lithiation 1:
-
Lithiation 2 (Reductive Dechlorination):
-
Re-cool the mixture to -110°C .
-
Add n-Butyllithium (350 mmol, 1 equivalent) dropwise.
-
Observation: A light tan color indicates the formation of the anion
. -
Stir for 45 minutes at -100°C.
-
-
Quench:
-
Add Ethanol (95%) (100 mL) slowly to protonate the anion.
-
Allow to warm to -40°C, then add dilute HCl to neutralize lithium ethoxide.[2]
-
-
Workup:
Yield: Typically ~78% based on DCM.
Figure 2: The Kemp-Cowley "One-Pot" Synthesis Workflow.
Applications in Drug Development[7]
5.1 The Silicon Bioisostere ("Silicon Switch")
In medicinal chemistry, replacing a carbon atom (specifically a tert-butyl group) with a silicon moiety can improve a drug's pharmacological profile. The
-
Lipophilicity: Silicon is more lipophilic than carbon. Introducing this group increases logP, potentially enhancing blood-brain barrier (BBB) penetration.
-
Metabolic Blockade: The steric bulk of the bis-silyl group effectively blocks metabolic attack at the central carbon. This is useful for extending the half-life of metabolically labile positions.
5.2 Synthesis of Bulky Linkers
BTMSCM is used to synthesize Bis(trimethylsilyl)methyl magnesium chloride , a Grignard reagent.[7][8]
-
Protocol: React BTMSCM with Magnesium turnings in ether.
-
Application: Kumada coupling with aryl halides to introduce the bulky
group. This motif is found in specialized catalyst ligands and sterically protected pharmacophores.
Safety & Handling Data
| Hazard Class | GHS Code | Description |
| Flammable Liquid | H226 | Vapor may form explosive mixtures with air. |
| Skin Irritation | H315 | Causes skin irritation.[9] |
| Eye Irritation | H319 | Causes serious eye irritation.[9][3] |
| STOT-SE | H335 | May cause respiratory irritation.[9][7] |
Storage: Store under inert atmosphere (Argon) in a refrigerator/freezer. While less hydrolytically sensitive than
References
-
Cowley, A. H., & Kemp, R. A. (1981).[2][10][11] An Improved Synthesis of Bis(trimethylsilyl)chloromethane. Synthetic Communications / DTIC Technical Report.
-
Sigma-Aldrich. (n.d.). Chlorobis(trimethylsilyl)methane Product Sheet & SDS.
-
PubChem. (n.d.).[9] Bis(trimethylsilyl)chloromethane Compound Summary. National Library of Medicine.
-
ChemicalBook. (2025). Bis(trimethylsilyl)chloromethane Properties and Suppliers.
-
RSC Medicinal Chemistry. (2024). The role of silicon in drug discovery: a review. Royal Society of Chemistry.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. tandfonline.com [tandfonline.com]
- 3. fishersci.com [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 二(三甲基硅基)氯甲烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. lookchem.com [lookchem.com]
- 9. Bis(trimethylsilyl)chloromethane | C7H19ClSi2 | CID 552583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. apps.dtic.mil [apps.dtic.mil]
Technical Guide: Bis(trimethylsilyl)chloromethane (CAS 5926-35-2)
A Steric Architect for Organometallic & Polymer Synthesis
Executive Summary
Bis(trimethylsilyl)chloromethane (CAS 5926-35-2), often referred to as chlorobis(trimethylsilyl)methane, is a specialized organosilicon reagent defined by its extreme steric bulk and unique electronic properties. Unlike simple alkyl halides, the central carbon is shielded by two trimethylsilyl groups, creating a "disyl" moiety
This guide details the physicochemical profile, mechanistic reactivity, and validated experimental protocols for utilizing this compound in high-value chemical synthesis.
Part 1: Chemical Identity & Physicochemical Profile[1][2][3][4][5]
The dual silicon stabilization makes the C-Cl bond distinct from standard alkyl chlorides. The silicon atoms stabilize
Table 1: Technical Specifications
| Property | Specification | Notes |
| IUPAC Name | Chlorobis(trimethylsilyl)methane | |
| Structure | ||
| Molecular Weight | 194.85 g/mol | |
| Appearance | Colorless to pale yellow liquid | Darkens upon oxidation |
| Boiling Point | 57–60 °C @ 15 mmHg | ~175 °C @ 760 mmHg (Extrapolated) |
| Density | 0.892 g/mL @ 25 °C | Less dense than water |
| Refractive Index | ||
| Solubility | THF, Et₂O, Pentane, DCM | Reacts with protic solvents |
| Stability | Moisture Sensitive | Hydrolyzes to release HCl |
Part 2: Mechanistic Reactivity
The reactivity of bis(trimethylsilyl)chloromethane is governed by the "
Metallation & Carbanion Stabilization
The proton on the central methine carbon is relatively acidic (
-
Preferred Route: Halogen-Metal Exchange or Magnesium Insertion.
-
Mechanism: Insertion of Mg into the C-Cl bond yields the Grignard reagent
. This species is thermodynamically stable due to the electronic stabilization of the carbanion by the two silicon atoms.
Steric Shielding (The "Disyl" Effect)
The
Kumada Cross-Coupling
The Grignard derived from this compound is a prime candidate for Palladium or Nickel-catalyzed Kumada coupling, allowing the introduction of the bulky disyl group onto aryl or vinyl scaffolds.
Visualization: Reactivity Pathways
Figure 1: Divergent reactivity pathways showing the stable Grignard formation versus the reactive carbenoid route.
Part 3: Application Workflows & Protocols
Protocol A: Synthesis of Bis(trimethylsilyl)methylmagnesium Chloride
Context: This Grignard reagent is the primary vehicle for utilizing CAS 5926-35-2. Due to the steric bulk around the C-Cl bond, initiation of the magnesium insertion can be sluggish compared to primary alkyl halides.
Reagents:
-
Bis(trimethylsilyl)chloromethane (1.0 equiv)
-
Magnesium turnings (1.2 equiv, mechanically activated)
-
THF (Anhydrous, freshly distilled/dried)
-
1,2-Dibromoethane (Catalytic activator, 5 mol%)
Step-by-Step Methodology:
-
Activation: Flame-dry a 3-neck round bottom flask under Argon flow. Add Mg turnings. Dry stir for 30 minutes. Add a crystal of iodine and heat gently until iodine vaporizes to etch the Mg surface.
-
Solvation: Add anhydrous THF to cover the magnesium.
-
Initiation: Add the catalytic 1,2-dibromoethane. Wait for ethylene evolution (bubbling) to confirm Mg activation.
-
Addition: Add a solution of Bis(trimethylsilyl)chloromethane in THF dropwise.
-
Critical Control Point: If the reaction does not sustain reflux (exotherm), stop addition and heat externally. The steric hindrance often requires thermal assistance to maintain the insertion rate.
-
-
Digestion: Once addition is complete, reflux the mixture for 2–4 hours. The solution should turn dark gray/brown.
-
Titration: Aliquot a sample and titrate against salicylaldehyde phenylhydrazone or use simple acid-base back-titration to determine molarity (typically 0.5 – 1.0 M).
Protocol B: Kumada Coupling for Bulky Styrene Monomers
Context: Synthesis of Para-bis(trimethylsilyl)ethylstyrene (PBTES), a monomer used for high-durability polymer networks.
Workflow:
-
Catalyst Prep: Dissolve
(2 mol%) in THF. -
Substrate: Add 4-vinylbenzyl chloride (or bromide).
-
Coupling: Cool to 0°C. Cannulate the Grignard reagent (prepared in Protocol A) slowly into the reaction vessel.
-
Workup: Quench with saturated
. Extract with ether.[1] The bulky silyl group will now be attached to the benzylic position.
Visualization: Grignard Synthesis Logic
Figure 2: Logical flow for overcoming the steric barrier during Grignard formation.
Part 4: Handling, Safety & Stability[1]
1. Hydrolytic Instability: Bis(trimethylsilyl)chloromethane releases Hydrogen Chloride (HCl) upon contact with moisture.
-
Storage: Store under Argon/Nitrogen at 2–8°C.
-
Signs of Degradation:[2] Fuming upon opening (HCl formation) or cloudiness (siloxane formation).
2. Flammability: Flash point is relatively low (~48°C). Ground all glassware to prevent static discharge, especially when transferring the dry liquid.
3. Toxicology: While specific tox data is sparse, organosilicon chlorides are generally corrosive to mucous membranes.
-
PPE: Neoprene gloves, chemical splash goggles, and face shield. Work strictly in a fume hood.
References
-
LookChem. Bis(trimethylsilyl)chloromethane Physical Properties and Applications.
-
Sigma-Aldrich. Chlorobis(trimethylsilyl)methane Product Sheet & Reactivity Data.
-
PubChem. Bis(trimethylsilyl)chloromethane Compound Summary (CID 552583).
-
ChemicalBook. Bis(trimethylsilyl)chloromethane CAS 5926-35-2 Datasheet.
-
CymitQuimica. Bis(trimethylsilyl)methyl chloride: Reactivity and Synthesis.
Sources
Bis(trimethylsilyl)chloromethane physical and chemical properties
A Strategic Reagent for Steric Control and Bioisosteric Design
Executive Summary
Bis(trimethylsilyl)chloromethane (BTMSCM) is a specialized organosilicon reagent defined by its extreme steric bulk and unique electronic properties. Unlike standard silylating agents (e.g., TMSCl), BTMSCM serves as a structural scaffold, allowing the introduction of the geminal bis(silyl) motif into organic frameworks.
For drug development professionals, this compound offers two primary utilities:
-
Metabolic Blocking: The bulky bis(trimethylsilyl)methyl group acts as a "neopentyl-like" shield, protecting adjacent metabolic soft spots from enzymatic degradation (e.g., P450 oxidation).
-
Synthetic Divergence: It acts as a precursor to both nucleophilic Grignard reagents (for Kumada couplings) and electrophilic carbenoids (for cyclopropanations and insertions), depending on the metalation conditions.
Part 1: Physicochemical Profile[1]
BTMSCM is a clear, colorless liquid characterized by high lipophilicity and volatility. Its reactivity is governed by the inductive stabilization of the silicon atoms on the central carbon, offset by significant steric hindrance.
Table 1: Key Physicochemical Properties
| Property | Value | Context for Experimental Design |
| IUPAC Name | Chlorobis(trimethylsilyl)methane | Systematic nomenclature foundation. |
| CAS Registry | 5926-35-2 | Essential for procurement; distinct from the non-chloro analog (2117-28-4). |
| Formula | Molecular Weight: 194.85 g/mol . | |
| Boiling Point | 57–60 °C @ 15 mmHg | Moderate volatility; requires careful vacuum control during distillation. |
| Density | 0.892 g/mL @ 25 °C | Less dense than water; forms the top layer in aqueous workups. |
| Refractive Index | Useful for assessing purity of distilled fractions. | |
| Solubility | THF, Et₂O, Hexanes, CH₂Cl₂ | Compatible with standard non-polar and polar aprotic solvents. |
| Stability | Moisture Sensitive | Hydrolytically stable at neutral pH but sensitive to strong bases/acids. |
Part 2: Synthetic Utility & Mechanism
The chemical behavior of BTMSCM is dictated by the "Alpha Effect" of silicon. Silicon stabilizes
1. The Carbenoid Pathway (Low Temperature)
When treated with n-Butyllithium at cryogenic temperatures (<-100 °C), BTMSCM undergoes deprotonation to form the lithio-carbenoid species . This species is thermally unstable. Upon warming, it eliminates LiCl to generate Bis(trimethylsilyl)carbene , a highly reactive intermediate that undergoes rearrangement to silaethylenes or insertion reactions.
2. The Grignard Pathway (Standard Nucleophile)
Reaction with Magnesium metal generates the corresponding Grignard reagent,
Figure 1: Divergent reactivity profiles of BTMSCM based on metalation conditions.
Part 3: Experimental Protocols
Protocol A: Synthesis of the Steric Shield (Kumada Coupling)
Objective: Installation of the bis(trimethylsilyl)methyl group onto an aromatic scaffold. Mechanism: Nickel-catalyzed cross-coupling of the BTMSCM-derived Grignard reagent.
Reagents:
-
Magnesium turnings (1.2 equiv, activated)
-
Aryl Bromide (0.8 equiv)
-
Ni(dppp)Cl₂ (0.05 equiv)
-
Anhydrous THF (Solvent)[3]
Step-by-Step Methodology:
-
Grignard Formation (The Initiation):
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and addition funnel under Argon.
-
Activation: Add Mg turnings. Activate by dry-stirring under Argon for 20 mins, followed by a crystal of Iodine.
-
Addition: Add enough anhydrous THF to cover the Mg. Add 10% of the BTMSCM solution (in THF). Heat gently with a heat gun until the iodine color fades and reflux begins (initiation).
-
Completion: Dropwise add the remaining BTMSCM/THF solution to maintain a gentle reflux. Once added, reflux for 2 hours.
-
Checkpoint: The solution should turn dark grey/brown. Titrate an aliquot to confirm Grignard concentration.
-
-
Cross-Coupling:
-
Catalyst Prep: In a separate flask, dissolve the Aryl Bromide and Ni(dppp)Cl₂ catalyst in THF.
-
Reaction: Cool the Grignard solution to 0 °C. Cannulate the catalyst/substrate mixture into the Grignard solution slowly (exothermic).
-
Thermal Drive: Allow to warm to Room Temperature (RT), then reflux for 12 hours to overcome the steric barrier of the bulky nucleophile.
-
-
Workup (Quench):
-
Cool to 0 °C. Quench with saturated aqueous NH₄Cl.
-
Extract with Et₂O (3x). The product will be in the organic phase.
-
Note: The bis-silyl product is highly lipophilic; ensure thorough washing of the silica plug during purification to avoid retention.
-
Protocol B: Carbenoid Generation (Low-Temp Lithiation)
Objective: Generation of reactive carbenoid for cyclopropanation or insertion.
Critical Safety Note: This reaction requires precise temperature control. If the temperature rises above -90 °C before electrophile addition, the carbenoid will decompose.
-
Dissolve BTMSCM (1 equiv) in THF/Et₂O (4:1 ratio) and cool to -110 °C (Liquid N₂/Ethanol bath).
-
Add n-BuLi (1.05 equiv) dropwise down the side of the flask to pre-cool the reagent.
-
Stir for 30 mins at -110 °C. The solution typically turns a light yellow.
-
Add the electrophile (e.g., aldehyde or ketone) immediately at this temperature.
-
Allow to warm slowly to RT overnight.
Part 4: Applications in Drug Design
BTMSCM is a tool for Bioisosteric Replacement . In medicinal chemistry, replacing a tert-butyl group or an isopropyl group with a bis(trimethylsilyl)methyl group induces specific pharmacological shifts.
Table 2: Bioisosteric Impact of the
| Parameter | Effect vs. Carbon Analog | Mechanism |
| Metabolic Stability | Significantly Increased | The C-Si bonds are longer (1.87 Å vs 1.54 Å), creating a larger "umbrella" that sterically blocks P450 enzymes from accessing the benzylic/alpha position. |
| Lipophilicity (LogP) | Increased (+1.5 to +2.5) | Silicon is more lipophilic than Carbon. Useful for improving blood-brain barrier (BBB) penetration. |
| Conformation | Rigidification | The massive bulk locks the attached scaffold into specific rotameric conformations, potentially improving receptor binding selectivity. |
Part 5: Safety & Handling
1. Flammability: BTMSCM has a flash point of approx. 48 °C. It is classified as a Flammable Liquid (Category 3). All reactions must be performed in a fume hood away from ignition sources.
2. Corrosivity: While less corrosive than TMSCl, the hydrolysis of BTMSCM (slow) or its combustion products releases HCl. Wear chemically resistant gloves (Nitrile > 0.11mm) and safety goggles.
3. Reactivity:
-
Water: Stable to brief exposure, but long-term storage requires anhydrous conditions.
-
Base: Extremely sensitive. Contact with strong bases (hydroxides, alkoxides) can induce rapid decomposition or polymerization.
References
- Seyferth, D.; Hanson, E. M. "Halo(trimethylsilyl)methyl-lithium compounds." Journal of the American Chemical Society, 1968, 90, 2438.
-
Improved Synthesis
-
Carbenoid Chemistry
-
Barton, T. J.; Hoekman, S. K.[5] "Bis(trimethylsilyl)diazomethane: Synthesis and chemistry of quantitative silene and germene precursors." Journal of the American Chemical Society, 1980 , 102, 1584.
- Context: Discusses the rearrangement pathways of rel
-
- Takahashi, K. et al. "Cross-coupling reaction of alkyl halides with Grignard reagents catalyzed by nickel(II) complexes.
-
Safety Data
-
PubChem Compound Summary for CID 552583: Bis(trimethylsilyl)chloromethane.[1]
-
Sources
- 1. Bis(trimethylsilyl)chloromethane | C7H19ClSi2 | CID 552583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. BIS(TRIMETHYLSILYL)CHLOROMETHANE | 5926-35-2 [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. BIS(TRIMETHYLSILYL)CHLOROMETHANE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. pubs.acs.org [pubs.acs.org]
Bis(trimethylsilyl)chloromethane molecular weight and formula
Optimization of Steric Shielding and Lipophilicity in Organosilicon Synthesis
Abstract
This technical guide profiles Bis(trimethylsilyl)chloromethane (BTMSCM), a specialized organosilicon reagent utilized for its unique steric bulk and electronic properties. While its primary identification lies in its molecular weight and formula, its value in high-performance synthesis stems from its ability to generate stabilized
Part 1: Physicochemical Profile[1][2][3]
The fundamental identity of BTMSCM is defined by its dual-silicon architecture, which imparts significant lipophilicity and steric demand compared to carbon analogues.
Table 1: Core Physicochemical Specifications
| Property | Specification | Notes |
| Chemical Name | Bis(trimethylsilyl)chloromethane | Also known as Chlorobis(trimethylsilyl)methane |
| CAS Number | 14629-58-4 | Distinct from non-chloro precursor (CAS 2117-28-4) |
| Molecular Formula | High Si:C ratio increases lipophilicity | |
| Molecular Weight | 194.85 g/mol | Calculated using standard atomic weights |
| Appearance | Clear, colorless liquid | |
| Density | 0.892 g/mL at 25 °C | Less dense than water; phase separates easily |
| Boiling Point | 57–60 °C @ 15 mmHg | Volatile under high vacuum |
| Refractive Index | ||
| Solubility | THF, Et₂O, Hexanes, DCM | Hydrolytically stable in neutral media |
Part 2: Structural Analysis & Electronic Properties
To effectively utilize BTMSCM, one must understand the electronic influence of the silicon atoms on the central carbon.
1. The
-Silicon Effect (Anion Stabilization)
Unlike carbon, silicon stabilizes negative charges on the
2. Steric Shielding
The two trimethylsilyl (TMS) groups create a "molecular umbrella." In drug design, this bulk can block metabolic hot-spots (e.g., preventing P450 oxidation at the central carbon). In synthesis, it forces high diastereoselectivity during nucleophilic additions.
Part 3: Synthetic Utility & Mechanism
The primary utility of BTMSCM is its conversion into the lithiated species 1-chloro-1-lithio-bis(trimethylsilyl)methane . This species is amphiphilic: it acts as a nucleophile but retains a leaving group (Cl), allowing for carbenoid-like behavior or Peterson-type olefinations.
Mechanistic Pathway Diagram
Figure 1: Divergent reactivity pathways of lithiated BTMSCM. Path A dominates at low temperatures (-78°C), while Path B (Carbenoid formation) occurs upon warming.
Part 4: Experimental Protocol
Protocol: Generation and Trapping of Lithiated BTMSCM Safety Note: This procedure involves n-Butyllithium (pyrophoric). All steps must be performed under an inert atmosphere (Argon/Nitrogen) using Schlenk techniques.
Materials:
-
Bis(trimethylsilyl)chloromethane (194.85 g/mol )[1]
-
n-Butyllithium (2.5 M in hexanes)
-
Anhydrous THF (inhibitor-free, dried over Na/benzophenone)
-
Electrophile (e.g., aldehyde, ketone, or alkyl halide)
Step-by-Step Methodology:
-
System Preparation:
-
Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum.
-
Flush with Argon for 15 minutes.
-
Charge the flask with BTMSCM (1.95 g, 10 mmol) and Anhydrous THF (20 mL) .
-
-
Deprotonation (Critical Step):
-
Cool the solution to -78 °C using a dry ice/acetone bath. Causality: Low temperature prevents the elimination of LiCl (carbene formation).
-
Add n-BuLi (4.4 mL, 11 mmol) dropwise via syringe over 10 minutes.
-
Observation: The solution may turn a slight yellow/orange, indicating anion formation.
-
Stir at -78 °C for 1 hour to ensure complete lithiation.
-
-
Electrophile Addition:
-
Add the electrophile (10 mmol) (dissolved in 5 mL THF if solid) dropwise to the cold solution.
-
Maintain -78 °C for 30 minutes.
-
-
Work-up:
-
Allow the reaction to warm slowly to room temperature over 2 hours.
-
Quench with saturated aqueous
(10 mL). -
Extract with diethyl ether (
mL). -
Dry organic layers over
and concentrate in vacuo.
-
Part 5: Applications in Drug Development[1]
In medicinal chemistry, BTMSCM is a key reagent for executing the "Silicon Switch"—replacing a carbon atom with silicon to alter the pharmacological profile of a lead compound.
1. Lipophilicity Modulation (LogP)
The
-
Benefit: Improves blood-brain barrier (BBB) penetration for CNS targets.
2. Metabolic Blockade The steric bulk of the bis-silyl group protects the adjacent carbon from enzymatic degradation.
-
Mechanism:[2][3] The bulky trimethylsilyl groups prevent Cytochrome P450 enzymes from accessing the
-carbon, extending the half-life ( ) of the drug candidate.
3. Bioisosterism BTMSCM allows for the synthesis of silicon-containing analogues of amino acids and gem-dimethyl groups, often maintaining biological potency while altering patentability and pharmacokinetic properties.
References
-
PubChem. (2025).[4][5] Bis(trimethylsilyl)chloromethane Compound Summary. National Library of Medicine. [Link]
-
Showell, G. A., & Mills, J. S. (2003). Chemistry challenges in lead optimization: silicon isosteres in drug discovery. Drug Discovery Today. [Link]
-
Organic Syntheses. (2009). Discussion of procedures for handling air-sensitive reagents. Org. Synth. [Link]
-
Lappert, M. F. (1988). The chemistry of bis(trimethylsilyl)methyl compounds. Journal of Organometallic Chemistry. [Link]
Sources
- 1. 二(三甲基硅基)氯甲烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Bis(trimethylsilyl)methane, 98% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.de]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Bis(trimethylsilyl)methane | C7H20Si2 | CID 75029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Bis(trimethylsilyl)chloromethane | C7H19ClSi2 | CID 552583 - PubChem [pubchem.ncbi.nlm.nih.gov]
Advanced Synthesis of Bis(trimethylsilyl)chloromethane: A Technical Guide
Executive Summary & Strategic Importance
Bis(trimethylsilyl)chloromethane (CAS: 1912-32-9), often abbreviated as
Unlike simple alkyl halides, the synthesis of BTMSCM presents unique challenges due to the steric bulk of the trimethylsilyl (TMS) groups and the thermodynamic instability of the
This guide details the Cowley-Kemp One-Pot Protocol , widely regarded as the "Gold Standard" for synthesis. This method circumvents the isolation of the unstable gem-dichloride intermediate, offering a scalable, high-yield (78%) pathway using commercially available starting materials.
Strategic Pathway Analysis
Researchers typically encounter three methodologies. Understanding the failure points of the first two highlights the necessity of the third.
| Method | Mechanism | Verdict | Critical Flaw |
| A. Radical Chlorination | Avoid | Poor selectivity; produces inseparable mixtures of mono-, di-, and chlorinated-methyl side products. | |
| B. Stepwise Deprotonation | Metallation of | Risky | Difficult to scale; the lithiated intermediate is thermally unstable and prone to |
| C. In-Situ Trapping (Cowley-Kemp) | Double silylation of | Recommended | Uses in situ trapping at cryogenic temperatures to bypass unstable carbenoid decomposition. |
Detailed Protocol: The Cowley-Kemp Method[1][2]
Mechanistic Logic
The success of this reaction relies on kinetic control . The lithiated chloromethane intermediates (
-
Stage 1: In-situ trapping of lithiated dichloromethane with TMSCl prevents carbene formation.
-
Stage 2: Lithium-halogen exchange converts the gem-dichloride to the desired monochloro-lithio species.
-
Stage 3: Protic quench yields the final product.
Reaction Scheme Visualization
Figure 1: The stepwise transformation of dichloromethane to BTMSCM, highlighting the critical in-situ trapping mechanism.
Reagents and Equipment[3][4]
Safety Note: This reaction requires handling pyrophoric organolithiums at extreme cryogenic temperatures. A rigorously anhydrous, oxygen-free atmosphere (Argon or Nitrogen) is mandatory.
| Component | Specification | Quantity (Scale: 350 mmol) | Role |
| Dichloromethane | Distilled from | 22.4 mL (350 mmol) | Carbon Source |
| Trimethylsilyl Chloride | Freshly distilled | 92.2 mL (725 mmol) | Silylating Agent |
| n-Butyllithium | 1.6M in Hexanes | 453 mL (725 mmol) | Base (Stage 1) |
| sec-Butyllithium | 1.4M in Cyclohexane | ~250 mL (350 mmol) | Li-Halogen Exchange (Stage 2) |
| Solvent System | THF / Et2O / Pentane (4:1:[1]1) | ~400 mL total | "Trapp Mixture" (Remains liquid at -110°C) |
| Ethanol | 95% or Absolute | 100 mL | Proton Source (Quench) |
Step-by-Step Procedure
Phase 1: The Double Silylation (Formation of
)
-
Setup: Flame-dry a 2L three-neck round-bottom flask equipped with a mechanical stirrer, internal thermometer, and pressure-equalizing addition funnel. Flush with Argon.
-
Solvent Charge: Add the THF (250 mL), Diethyl Ether (90 mL), and n-Pentane (40 mL).
-
Reagent Addition: Add Dichloromethane (22.4 mL) and Trimethylsilyl Chloride (92.2 mL) to the solvent mixture.
-
Cryogenic Cooling: Cool the mixture to -110°C using a liquid nitrogen/ethanol or liquid nitrogen/pentane slush bath.
-
Critical Control Point: The temperature must not rise above -100°C during the next step to prevent carbenoid decomposition.
-
-
n-BuLi Addition: Add n-Butyllithium (453 mL) dropwise over 40 minutes via a double-tipped needle or cooled addition funnel.
-
Observation: The solution will turn yellow/tan.
-
-
Warming: Allow the mixture to warm to room temperature (25°C).
-
Self-Validating Check: Massive precipitation of Lithium Chloride (white solid) confirms the silylation has occurred.
-
Phase 2: Lithium-Halogen Exchange
-
Re-Cooling: Cool the reaction mixture (containing the suspended LiCl and the intermediate gem-dichloride) back down to -110°C .
-
s-BuLi Addition: Add sec-Butyllithium (1 eq, 350 mmol) dropwise.
-
Note: Pre-cooling the s-BuLi solution to -78°C is recommended to minimize thermal shock, though not strictly required if addition is slow.
-
-
Incubation: Stir at -100°C for 45 minutes. The color typically deepens to a light tan, indicating the formation of the anion
.
Phase 3: Quench and Isolation
-
Quench: Add Ethanol (100 mL) slowly at -100°C.
-
Workup: Allow the mixture to warm to -40°C, then add dilute HCl (100 mL, ~6M) to neutralize lithium ethoxide.
-
Extraction: Warm to room temperature. Separate the organic layer.[2] Extract the aqueous layer twice with pentane or hexane.
-
Purification: Dry combined organics over
, filter, and remove solvents via rotary evaporation. -
Distillation: Perform fractional vacuum distillation.
-
Target Fraction: Collect material boiling at 68-80°C at 25 torr (or 57-60°C at 15 mmHg).
-
Characterization & Quality Control
Verify the product identity using Nuclear Magnetic Resonance (NMR).[3][4] The high symmetry of the molecule yields distinct singlets.
| Analysis | Signal | Assignment |
| Trimethylsilyl protons | ||
| Methine proton | ||
| Trimethylsilyl carbons | ||
| Methine carbon | ||
| Physical | Clear, colorless liquid |
Note: Chemical shifts may vary slightly (
Troubleshooting & Optimization
-
Low Yield (<50%): Usually caused by temperature control failure in Phase 1. If the temp rises above -100°C during n-BuLi addition, the lithiated dichloromethane decomposes before reacting with TMSCl.
-
Solidification: If the reaction mixture freezes at -110°C, the solvent ratio is incorrect. Ensure the THF/Ether/Pentane ratio is strictly 4:1:1 (The Trapp Mixture).
-
Impurity (Starting Material): If mono-silylated product (
) is present, the first deprotonation was incomplete. Ensure n-BuLi titer is accurate.
References
-
Cowley, A. H., & Kemp, R. A. (1981). An Improved Synthesis of Bis(trimethylsilyl)chloromethane. Synthetic Communications.
-
Lappert, M. F. (1976).[5] The chemistry of bis(trimethylsilyl)methyl and related ligands. Journal of Organometallic Chemistry.
-
Sigma-Aldrich. (n.d.). Chlorobis(trimethylsilyl)methane Product Sheet.
-
Seyferth, D., et al. (1972). Halomethyl-metal compounds: LVIII. The preparation of bis(trimethylsilyl)halomethanes.[5][6] Journal of Organometallic Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. An unusual reaction: a GaCl3-assisted methyl/chlorine exchange in silylated hydrazinodichloroarsane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. apps.dtic.mil [apps.dtic.mil]
Fundamental Reactivity of Bis(trimethylsilyl)chloromethane
A Technical Guide for Synthetic & Application Scientists
Executive Summary
Bis(trimethylsilyl)chloromethane (BTMSCM), often abbreviated as
This guide details the fundamental reactivity profile of BTMSCM, moving beyond basic properties to explore its role as a precursor for the "Lappert Alkyl" ligand, its utility in Peterson-type olefinations, and its unique resistance to classical nucleophilic substitution.
Structural & Electronic Architecture
The reactivity of BTMSCM is dictated by two competing factors: the Alpha-Silicon Effect (electronic) and Geminal Steric Bulk (physical).
Physical Properties Table
| Property | Value | Relevance |
| Formula | High Si content = high lipophilicity | |
| Molecular Weight | 194.85 g/mol | - |
| Boiling Point | 57–60 °C (15 mmHg) | Volatile, requires careful handling under vacuum |
| Density | 0.892 g/mL | Less dense than water |
| Bond Length (C-Cl) | ~1.80 Å | Elongated due to steric repulsion, yet chemically inert to |
| Geometry | Distorted Tetrahedral | The |
The "Steric Wall" Concept
The central carbon atom is shielded by eighteen methyl protons located on the silicon periphery. This creates a "cone of protection" that effectively shuts down backside attack.
-
Inhibition: Classical nucleophiles (e.g.,
, ) cannot access the orbital. -
Resistance: While silicon stabilizes
-carbanions, it destabilizes -carbocations relative to carbon analogues (due to the electronegativity of Si relative to C, despite the -effect usually being stabilizing). Consequently, solvolysis is extremely slow.
The Gateway Transformation: Metal-Halogen Exchange
The primary utility of BTMSCM is not as an electrophile, but as a pro-nucleophile . Converting the C-Cl bond into a C-Metal bond is the critical gateway step for 90% of its applications.
Protocol A: Synthesis of the Grignard Reagent
The formation of Bis(trimethylsilyl)methylmagnesium chloride is the industry standard for introducing the bulky
Mechanism: Oxidative insertion of Mg into the C-Cl bond. Challenge: The reaction is sluggish to initiate due to steric blocking of the metal surface.
Step-by-Step Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel under Argon.
-
Activation: Add Magnesium turnings (1.1 equiv) and a single crystal of iodine. Heat with a heat gun until iodine vaporizes to activate the Mg surface.
-
Solvent: Add anhydrous THF (concentration is critical; aim for 1.0 M final concentration).
-
Initiation: Add 5% of the BTMSCM solution. Heat to 90°C (external bath). Note: Initiation is evidenced by the disappearance of iodine color and mild turbidity.
-
Addition: Once initiating, add the remaining BTMSCM dropwise over 1 hour while maintaining gentle reflux.
-
Maturation: Reflux for an additional 2–4 hours. The solution typically turns dark grey/brown.
-
Titration: Titrate using salicylaldehyde phenylhydrazone to determine precise molarity (typically 0.8–0.9 M).
Protocol B: Lithium-Halogen Exchange
For applications requiring a more reactive nucleophile (or low-temperature conditions), the lithium species is generated using sec-butyllithium. n-Butyllithium is often too slow or results in competitive deprotonation elsewhere.
Reaction:
Critical Control Point: This reaction must be performed at -78°C to prevent
Visualization of Reactivity Pathways
The following diagram maps the divergence of BTMSCM reactivity based on the reagent class applied.
Caption: Divergent reactivity map. Note the complete inhibition of direct nucleophilic substitution (
Applications in Advanced Synthesis
The "Lappert Alkyl" Ligand
The anion derived from BTMSCM,
-
Mechanism: The bulky "wings" of the TMS groups wrap around the metal center, providing kinetic stabilization.
-
Synthesis:
Modified Peterson Olefination
While the monosilyl anion is the standard for Peterson olefination, the bis-silyl anion derived from BTMSCM offers a route to vinyl silanes .
-
Addition:
adds to an aldehyde ( ). -
Elimination: Under acidic or basic workup, one TMS group and the oxygen eliminate.
-
Product: A vinyl silane (
), which is a versatile handle for subsequent Hiyama couplings or electrophilic substitutions.
Safety & Handling
-
Flammability: BTMSCM has a low flash point (48°C).[1] All manipulations involving heat (Grignard initiation) requires efficient condensers and inert gas flow.
-
Corrosivity: The C-Cl bond is stable, but hydrolysis can slowly release HCl. Store over molecular sieves.
-
Lithium Reagents: The generated organolithium species are pyrophoric. Titration is mandatory before use to prevent dangerous excesses.
References
-
Synthesis of BTMSCM: Cowley, A. H., & Kemp, R. A. (1981). An Improved Synthesis of Bis(Trimethylsilyl)-Chloromethane. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry. Link
-
Lithium-Halogen Exchange Protocol: Anderson, E. A., & Lim, D. S. W. (2010). Synthesis of Vinylsilanes via Disilylmethyllithium Reagents. Science of Synthesis.[2] Link
-
Grignard Reactivity & Kumada Coupling: ChemicalBook Technical Data: Chlorobis(trimethylsilyl)methane. Link
-
Lappert Ligand Chemistry: Lappert, M. F., et al. (2009).[3] Metal Amide Chemistry (Contextual reference for bulky silyl ligands). Link
-
Structural Data: Sigma-Aldrich Technical Bulletin for CAS 5926-35-2. Link
Sources
Solubility of Bis(trimethylsilyl)chloromethane in various solvents
Topic: Solubility of Bis(trimethylsilyl)chloromethane in Various Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Synthetic Chemists, and Process Engineers
CAS: 5926-35-2 | Formula: [(CH₃)₃Si]₂CHCl[1]
Executive Summary
Bis(trimethylsilyl)chloromethane (often abbreviated as (TMS)₂CHCl) is a sterically demanding alkyl chloride used primarily as a precursor for the bulky ligand bis(trimethylsilyl)methyl (often referred to as "disyl" or "Tsi" precursor).[1] Its utility in organometallic chemistry—specifically in the synthesis of Peterson olefination reagents and low-coordinate metal complexes—relies heavily on its solubility profile.[1]
Unlike simple silyl chlorides (e.g., TMSCl), (TMS)₂CHCl exhibits remarkable hydrolytic stability under neutral conditions but requires strict anhydrous handling during metallation to prevent protonation of the generated anion. This guide details the solubility landscape of (TMS)₂CHCl, providing evidence-based protocols for solvent selection to maximize yield and safety.[1]
Physicochemical Profile
Understanding the physical state of (TMS)₂CHCl is the first step in accurate dosing and solvent selection.[1] It is a lipophilic liquid at room temperature, miscible with most non-polar and aprotic organic solvents.
| Property | Value | Technical Context |
| Physical State | Liquid | Colorless to pale yellow.[1] |
| Boiling Point | 57–60 °C @ 15 mmHg | Volatile under high vacuum; avoid prolonged exposure to dynamic vacuum during drying steps.[1] |
| Density | 0.892 g/mL @ 25 °C | Less dense than water; floats during aqueous workup (if applicable).[1] |
| Refractive Index | Useful for purity verification.[1][2] | |
| Flash Point | 48 °C (118 °F) | Flammable. Requires grounding and inert atmosphere.[1] |
| Lipophilicity (LogP) | ~3.77 (Predicted) | Highly lipophilic; excellent solubility in hydrocarbons.[1] |
Solubility Landscape
The solubility of (TMS)₂CHCl is dictated by the two bulky trimethylsilyl groups, which render the molecule highly lipophilic ("greasy").[1]
A. Hydrocarbons (Alkanes & Aromatics)[1][3]
-
Solvents: Pentane, Hexane, Cyclohexane, Benzene, Toluene.
-
Solubility: Miscible / High. [1]
-
Application: These are the preferred solvents for storage and extraction.[1]
-
Protocol Insight: When synthesizing the lithium derivative (TMS)₂CHLi, performing the reaction in a hydrocarbon/ether mixture often allows for the crystallization of the lithiated species or the precipitation of LiCl byproducts, depending on the specific aggregate formed.
-
B. Ethers (Polar Aprotic)[1]
-
Solvents: Diethyl Ether (Et₂O), Tetrahydrofuran (THF), 1,2-Dimethoxyethane (DME).[1]
-
Solubility: Miscible / High. [1]
-
Application: These are the primary Reaction Media .
-
Mechanism: The formation of the Grignard (TMS)₂CHMgCl or Lithium (TMS)₂CHLi reagents requires the coordinating ability of ethers to stabilize the metal cation.[1]
-
Warning: While (TMS)₂CHCl dissolves readily, the stability of the resulting metallated species depends on temperature. THF solutions of the lithium derivative can degrade via ether cleavage if warmed excessively.[1]
-
C. Chlorinated Solvents[1][4][5]
-
Solvents: Dichloromethane (DCM), Chloroform (CDCl₃).[1]
-
Application: Primarily used for Analysis (NMR) and Workup .[1]
-
Note: Do not use chlorinated solvents for metallation reactions (Lithium/Magnesium) as they will react violently (Wurtz-type coupling or carbene formation).[1]
-
D. Protic Solvents (Alcohols/Water)[1][7]
-
Solvents: Methanol, Ethanol, Water.[4]
-
Solubility: Immiscible (Water) / Soluble (Alcohols).[1]
-
Reactivity:
-
Water: Unlike TMSCl, (TMS)₂CHCl is relatively stable to neutral water (Hydrolytic Sensitivity Class 4).[1] However, it should be treated as moisture-sensitive in the context of precursor storage.
-
Alcohols: Generally soluble, but nucleophilic attack at the silicon center is possible under catalyzed conditions.
-
Critical Application: Metallation & Solvent Effects
The most common use of (TMS)₂CHCl is its conversion to Bis(trimethylsilyl)methyllithium.[1] The choice of solvent dictates the aggregation state and reactivity of the resulting reagent.
Workflow Visualization
The following diagram illustrates the decision logic for solvent selection during the lithiation process.
Figure 1: Solvent selection logic for the conversion of (TMS)₂CHCl to its lithiated derivative. Ether promotes aggregation, while THF promotes solvation and reactivity.
Experimental Protocol: Preparation of (TMS)₂CHLi
This protocol relies on the high solubility of the chloride in ether and the insolubility of the LiCl byproduct in hydrocarbons.
-
Preparation: In a flame-dried Schlenk flask under Argon, dissolve (TMS)₂CHCl (1.0 equiv) in anhydrous Diethyl Ether (concentration ~0.5 M).
-
Activation: Add Lithium wire (2.2 equiv, 1% Na content) cut into small pieces.
-
Note: The reaction is heterogeneous.[1] The chloride dissolves, but the Li surface reaction requires vigorous stirring.
-
-
Initiation: Gently reflux the mixture. The solution will turn cloudy/grey as LiCl precipitates.[1]
-
Solubility Check: If the solution remains clear, initiation has failed. Add a crystal of iodine or a drop of 1,2-dibromoethane.[1]
-
-
Workup (Solvent Switch): Once consumption of (TMS)₂CHCl is confirmed (GC/NMR):
-
Result: A clear, colorless solution of (TMS)₂CHLi in hydrocarbon, ready for use.
Safety & Handling
Every protocol involving (TMS)₂CHCl must account for its flammability and potential for irritation.[1]
-
Flammability: With a flash point of 48 °C, static discharge can ignite vapors.[1] Ground all glassware and transfer lines.
-
Storage: Store in a cool, dry place. While chemically stable, keeping it under an inert atmosphere (Nitrogen/Argon) prevents slow hydrolysis and ensures readiness for moisture-sensitive applications.[1]
-
Incompatibility: Avoid strong oxidizing agents.[1]
Self-Validating Purity Check (NMR)
Before committing the reagent to a complex synthesis, validate its purity in CDCl₃ :
-
¹H NMR (CDCl₃): Look for the singlet at δ 0.15 ppm (18H, SiMe₃) and the singlet at δ 2.55 ppm (1H, CH).[1]
-
Impurity Flag: A shift in the CH peak or appearance of broad multiplets suggests hydrolysis or oxidation.[1]
References
-
PubChem. (n.d.).[1][5] Bis(trimethylsilyl)chloromethane Compound Summary. National Library of Medicine.[1] Retrieved January 29, 2026, from [Link]
-
Tatic, T., et al. (2010).[1] The First Asymmetric Organolithium Tetramers with Simple Ether Donor Bases. (Contextual reference on lithiated derivatives).
Sources
Bis(trimethylsilyl)chloromethane electrophilicity and nucleophilicity
Technical Guide: Bis(trimethylsilyl)chloromethane (BTMSCM)
Executive Summary: The "Janus" Reagent
Bis(trimethylsilyl)chloromethane (BTMSCM),
Instead, BTMSCM serves as a latent nucleophile and a carbene precursor . Its utility lies not in the displacement of the chloride, but in the acidity of the methine proton (activated by the
Molecular Architecture & Physical Properties
The reactivity of BTMSCM is dictated by the spatial demands of the two trimethylsilyl groups.
-
Steric Bulk: The
group has a cone angle significantly larger than a -butyl group. Placing two of these on a single carbon creates a "steric fortress" around the C-Cl bond. -
Bond Lengths: The
bond ( ) is longer than a bond ( ), which theoretically opens space, but the sheer volume of the six methyl groups overwhelms this effect, effectively blocking backside attack. -
Electronic Effects: Silicon is electropositive (
vs ).-
-Effect (Anion Stabilization): Silicon stabilizes negative charge on the
-carbon through negative hyperconjugation ( overlap with the carbanion lone pair). This makes the methine proton significantly more acidic ( ) than a standard alkane. -
-Effect (Cation Destabilization): Conversely, an
-silyl group destabilizes a carbocation relative to an alkyl group. The empty p-orbital on the cation cannot effectively overlap with the silicon, and the electropositive Si repels the positive charge.
-
-Effect (Anion Stabilization): Silicon stabilizes negative charge on the
Table 1: Key Physical Properties
| Property | Value | Note |
|---|
| Formula |
Path A: Electrophilicity (The Inert Fortress)
In standard organic synthesis, secondary alkyl halides are electrophiles. BTMSCM is an exception.
The Failure of and
-
Blockade: The trajectory for backside attack (180° to the C-Cl bond) is completely occluded by the methyl groups of the TMS moieties. Reaction with standard nucleophiles (e.g.,
, ) typically results in no reaction or, with strong bases, deprotonation (elimination is impossible as there is no -hydrogen). -
Disfavor: Spontaneous ionization to the cation
is energetically unfavorable due to the destabilizing effect of the -silyl groups. Consequently, solvolysis reactions are extremely slow.
Activation via Oxidative Insertion
The only viable "electrophilic" activation of the C-Cl bond is through radical-mediated oxidative addition with zero-valent metals (Mg or Li).
-
Grignard Formation: Reaction with Mg metal in THF yields
. This transforms the carbon from an electrophilic center to a nucleophilic one. -
Lithiation: Reaction with Li metal (or Lithium naphthalenide) yields
.
Expert Insight: The Grignard reagent is chemically robust and is the preferred method for transferring the bulky bis(trimethylsilyl)methyl group (often abbreviated as
orgroup, though usually refers to tris) to other electrophiles (Kumada coupling).
Path B: Nucleophilicity (The Hidden Carbene)
This is the primary mode of reactivity for BTMSCM. It acts as a pronucleophile .
Deprotonation to Lithium Carbenoid
Treatment of BTMSCM with a bulky base (e.g.,
The resulting species, 1-chloro-1,1-bis(trimethylsilyl)methyllithium , is a Lithium Carbenoid . It possesses both a nucleophilic center (C-Li) and a leaving group (Cl) on the same carbon.
Reactivity of the Carbenoid
-
Nucleophilic Attack (Low Temp): At -78°C, the carbenoid can attack electrophiles (aldehydes, ketones) to form
-chloro- -hydroxy silanes, which can subsequently undergo ring closure to epoxides or elimination. -
Alpha-Elimination (Thermal Decomposition): Upon warming (typically > -40°C), the species undergoes
-elimination of LiCl. This generates Bis(trimethylsilyl)carbene , a reactive intermediate that can:-
Insert into C-H bonds.
-
Cyclopropanate alkenes.
-
Dimerize to form tetrakis(trimethylsilyl)ethylene (though steric hindrance makes this difficult).
-
Experimental Protocols
Protocol A: Synthesis of the Grignard Reagent ( )
Use Case: Introduction of the steric blocking group via Kumada coupling.
-
Setup: Flame-dry a 250 mL three-neck flask equipped with a reflux condenser, addition funnel, and
inlet. -
Activation: Add Magnesium turnings (1.2 equiv) and a crystal of iodine. Flame-dry again under vacuum to activate Mg.
-
Initiation: Add anhydrous THF (enough to cover Mg). Add 5% of the total volume of BTMSCM (neat). Heat gently with a heat gun until the iodine color fades and turbidity appears (initiation).
-
Addition: Dilute the remaining BTMSCM (1.0 equiv total) in anhydrous THF (1 M concentration). Add dropwise to the refluxing mixture over 1 hour.
-
Completion: Reflux for 2–4 hours. The solution usually turns dark gray/brown. Titrate an aliquot to determine concentration.
Protocol B: Generation of Lithium Carbenoid and Carbene Trapping
Use Case: Cyclopropanation or reaction with electrophiles.
-
Setup: Flame-dry a Schlenk flask under Argon.
-
Solvent: Add BTMSCM (1.0 equiv) and anhydrous THF/Et2O (4:1 ratio).
-
Cryogenic Cooling: Cool the mixture to -95°C (Liquid
/ Hexane or MeOH bath). Crucial: The carbenoid decomposes above -60°C. -
Deprotonation: Add
(1.05 equiv, 2.5 M in hexanes) dropwise over 20 minutes along the side of the flask to precool the reagent. Stir for 30 minutes at -95°C. -
Trapping/Reaction:
-
For Nucleophilic Attack: Add the electrophile (e.g., Benzaldehyde) dissolved in THF slowly. Stir at -78°C for 1 hour, then warm to RT.
-
For Carbene Generation: Remove the cooling bath and allow the solution to warm to 0°C. If an alkene trap is present, cyclopropanation will occur during the warming phase.
-
Visualizations
Figure 1: Reactivity Divergence Flowchart
Caption: Divergent reactivity pathways of BTMSCM. Path A (Green) leads to stable nucleophiles; Path B (Red/Yellow) leads to transient carbenoid/carbene species.
Figure 2: Steric Blockade Mechanism
Caption: Schematic representation of the steric hindrance preventing
References
-
Synthesis and Grignard Formation
- Title: An Improved Synthesis of Bis(trimethylsilyl)chloromethane.
- Source: Cowley, A. H., & Kemp, R. A. (1981).
-
URL:[Link]
-
Carbenoid Character & Reactivity
- Title: Carbenoid Alkene Insertion Reactions of Oxiranyllithiums (Contextual comparison to silyl carbenoids).
- Source: Pratt, L. M., et al. (2012). Journal of Organic Chemistry.
-
URL:[Link]
-
General Reactivity of Alpha-Silyl Halides
-
Steric Effects in SN2 Reactions
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 11.3 Characteristics of the SN2 Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Strategic Sourcing and Utilization of Bis(trimethylsilyl)chloromethane
Technical Guide & Whitepaper
Executive Summary
Bis(trimethylsilyl)chloromethane (CAS: 5926-35-2), often abbreviated as BTMSCM or Chlorobis(trimethylsilyl)methane , is a specialized organosilicon reagent critical for introducing the bulky bis(trimethylsilyl)methyl group.[1] It serves as a lynchpin in the synthesis of sterically encumbered ligands and is the primary precursor for the Peterson Olefination pathway, enabling the stereoselective formation of alkenes.
This guide moves beyond a simple directory. It provides a technical framework for sourcing high-fidelity reagents, validating their purity, and deploying them in sensitive organometallic workflows.
Chemical Intelligence & Technical Specifications
Before engaging suppliers, the end-user must define the Critical Quality Attributes (CQAs) necessary for their specific application.
Core Identity
| Attribute | Specification |
| IUPAC Name | Chlorobis(trimethylsilyl)methane |
| CAS Number | 5926-35-2 |
| Formula | |
| Molecular Weight | 194.85 g/mol |
| Structure |
Physical Properties & Handling
| Property | Value | Operational Note |
| Boiling Point | 57–60 °C @ 15 mmHg | Volatile under high vacuum; avoid rotary evaporation at high temps. |
| Density | 0.892 g/mL @ 25 °C | Less dense than water; phase separation is distinct.[2] |
| Flash Point | 48 °C | Flammable. Ground all glassware. |
| Stability | Moisture Sensitive | Store under Argon/Nitrogen. Hydrolyzes slowly to release HCl. |
Commercial Supplier Landscape
The market for BTMSCM is bifurcated into High-Purity Research Grade (Tier 1) and Bulk/Industrial Grade (Tier 2).
Sourcing Strategy
-
Tier 1 (Discovery/Pharma): Use for catalysis ligands (e.g., lanthanide chemistry) or late-stage drug functionalization where trace metals or isomeric silyl impurities could poison catalysts.
-
Tier 2 (Scale-up): Acceptable for early-stage intermediate synthesis, provided a distillation step is included in-house.
Verified Suppliers Table
Note: Catalog numbers and purities are subject to batch variation. Always request a CoA.
| Supplier | Grade | Purity | Packaging | Best For |
| Sigma-Aldrich (Merck) | Research | 97% | Glass Bottle | Bench-scale discovery (g to kg) |
| Thermo Scientific (Alfa Aesar) | Research | 98% | Glass/Metal | Standard organic synthesis |
| Santa Cruz Biotech (SCBT) | Lab | ≥96% | Glass | General reagent use |
| TCI Chemicals | Synthesis | >96% | Glass | Cost-effective synthesis |
| Gelest (Mitsubishi) | Specialist | Custom | Steel/Glass | Bulk/Process Scale & Custom Specs |
Supplier Evaluation Logic (Decision Matrix)
Figure 1: Strategic sourcing decision tree based on downstream application sensitivity.
Quality Control: The Self-Validating Protocol
Trusting a label is insufficient for rigorous science. Upon receipt of BTMSCM, perform the following validation.
Impurity Profiling
The primary synthetic route involves the reaction of Dichloromethane (
Common Impurities:
-
Bis(trimethylsilyl)methane: Result of over-reduction or protonation.
-
Tris(trimethylsilyl)methane: Result of over-silylation.
-
Residual Siloxanes: From moisture ingress (hydrolysis of TMSCl).
Validation Method (NMR)
-
Solvent:
(Chloroform-d). -
Target Signal: The methine proton (
) in appears as a singlet around 2.5 - 2.6 ppm . -
Impurity Flags:
-
Signal at
-0.1 to 0.1 ppm (excessive integration indicates siloxane/TMSCl residue). -
Signal around
-0.2 ppm suggests Bis(trimethylsilyl)methane.
-
Application Workflow: The Grignard Route
The most valuable application of BTMSCM is its conversion into the Grignard reagent, Bis(trimethylsilyl)methylmagnesium chloride , a versatile building block.[2][3]
Reaction Pathway[2]
Figure 2: Synthetic utility map of Bis(trimethylsilyl)chloromethane.
Experimental Protocol: Grignard Formation
Objective: Synthesis of
-
Activation: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and addition funnel. Cool under Argon.
-
Magnesium Charge: Add Magnesium turnings (1.2 eq) and a crystal of Iodine (
) to the flask. Heat gently with a heat gun until iodine vaporizes to activate the Mg surface. -
Initiation: Add just enough anhydrous THF to cover the Mg. Add 5% of the total volume of Bis(trimethylsilyl)chloromethane .
-
Expert Insight: Initiation can be sluggish due to the steric bulk of the silyl groups. If reaction does not start (exotherm/turbidity), add a few drops of 1,2-dibromoethane.
-
-
Addition: Once initiated, dilute the remaining BTMSCM in THF (1:4 ratio) and add dropwise to maintain a gentle reflux.
-
Completion: After addition, reflux for 2–4 hours. The solution should turn dark grey/brown.
-
Titration: Titrate an aliquot against salicylaldehyde phenylhydrazone to determine precise concentration before use.
References
-
Sigma-Aldrich. Chlorobis(trimethylsilyl)methane Product Specification. Retrieved from
-
Cowley, A. H., & Kemp, R. A. (1980). An Improved Synthesis of Bis(trimethylsilyl)chloromethane. Synthetic Communications. (Foundational synthesis method).[1]
-
Thermo Scientific Chemicals. Bis(trimethylsilyl)methane & Derivatives. Retrieved from
- Peterson, D. J. (1968). Carbonyl olefination reaction using silyl-substituted organometallics. Journal of Organic Chemistry.
-
PubChem. Bis(trimethylsilyl)chloromethane Compound Summary. Retrieved from
Sources
Methodological & Application
Application Note: Stereocontrolled Synthesis of 1-Chloro-1-(trimethylsilyl)alkenes via Modified Peterson Olefination
This Application Note provides a comprehensive protocol for the Peterson Olefination using Bis(trimethylsilyl)chloromethane (
This specific reagent is a strategic "linchpin" precursor. Unlike the standard Peterson reagent (which yields simple alkenes),
Introduction & Strategic Utility
Bis(trimethylsilyl)chloromethane acts as a pronucleophile. Upon lithiation, it generates a sterically bulky, stabilized carbanion: Lithio-chlorobis(trimethylsilyl)methane .
When reacted with aldehydes or ketones, this species forms a
Key Advantages[2][3][4][5]
-
Dual Functionality: The product contains both
and bonds. -
Stereochemical Flexibility: The geometry of the alkene (
vs. ) can often be directed by the choice of elimination conditions (Acidic vs. Basic).[2][3][4] -
Atom Economy: The byproduct is hexamethyldisiloxane (inert) or silanol, easily removed.
Mechanism & Stereochemical Control[4][5]
The reaction proceeds through three distinct phases: Metallation , Addition , and Elimination .
The Stereoselectivity Rule
The hallmark of the Peterson olefination is its dependence on elimination conditions:
-
Basic Conditions (Syn-Elimination): Proceed via a concerted 4-membered cyclic silicate intermediate (sila-oxetane).
-
Acidic Conditions (Anti-Elimination): Proceed via an E2-type mechanism where the
-hydroxyl and silyl groups align anti-periplanar.
Because the bulky
Pathway Visualization
Figure 1: Bifurcated pathway showing how workup conditions dictate the stereochemical outcome of the Peterson Olefination.
Experimental Protocol
Reagents & Preparation[1][2][3][5][6][7][8][9][10][11]
-
Substrate: Bis(trimethylsilyl)chloromethane (Commercial or synthesized via Cowley method).
-
Base:
-Butyllithium ( -BuLi), 1.6 M or 2.5 M in hexanes. Titrate before use. -
Solvent: Tetrahydrofuran (THF), anhydrous, freshly distilled or from SPS.
-
Electrophile: Aldehyde or Ketone (dried).[5]
-
Atmosphere: Argon or Nitrogen (strictly inert).[6]
Step-by-Step Methodology
Step 1: Generation of the Carbanion
-
Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and rubber septum. Flush with Argon.
-
Add Bis(trimethylsilyl)chloromethane (1.0 equiv) and anhydrous THF (concentration ~0.2 M).
-
Cool the solution to -78 °C (Dry ice/Acetone bath).
-
Add
-BuLi (1.05 equiv) dropwise via syringe over 10–15 minutes.-
Note: The solution may turn light yellow.
-
-
Stir at -78 °C for 1 hour .
-
Critical: Do not allow the temperature to rise; the carbanion is thermally sensitive and can undergo
-elimination or rearrangement.
-
Step 2: Addition of Electrophile
-
Dissolve the Aldehyde (0.95 equiv) in a minimal amount of anhydrous THF.
-
Add the aldehyde solution dropwise to the lithiated species at -78 °C.
-
Stir at -78 °C for 1 hour, then allow the mixture to warm slowly to 0 °C over 2 hours.
-
Checkpoint: At this stage, the intermediate
-alkoxide is formed.
-
Step 3: Elimination (The Decision Point)[5]
Option A: Spontaneous/Basic Elimination (For Syn Pathway)
-
Often, the steric bulk of the two TMS groups causes spontaneous elimination upon warming to room temperature or refluxing.
-
If elimination is slow, add KH (excess) or
-BuOK and reflux for 1-2 hours. -
Mechanism: The alkoxide attacks the silicon, forming a 4-membered ring, followed by syn-elimination.
Option B: Acidic Elimination (For Anti Pathway)
-
Quench the reaction at 0 °C with saturated aqueous
. -
Extract with diethyl ether, dry (
), and concentrate to isolate the crude -hydroxysilane (if stable). -
Re-dissolve in THF and treat with conc.
(catalytic) or . -
Stir at room temperature until elimination is complete (monitor by TLC).
Step 4: Purification
-
Dilute with hexanes/ether and wash with water and brine.
-
Dry over
. -
Purify via silica gel flash chromatography.
-
Note: 1-chloro-1-silylalkenes are generally stable on silica but avoid prolonged exposure to acidic modifiers.
-
Quantitative Data & Stoichiometry
| Component | Equiv. | Role | Critical Parameter |
| 1.0 | Pronucleophile | Must be dry; source of carbanion. | |
| 1.05 | Base | Titrate precise molarity. Excess causes side reactions. | |
| Aldehyde | 0.95 | Electrophile | Limiting reagent to ensure full conversion. |
| THF | Solvent | Medium | Anhydrous; 0.1M - 0.3M concentration. |
| Temp (Lithiation) | N/A | Condition | Strictly -78 °C . |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Carbanion decomposition | Ensure temp stays at -78 °C during lithiation. Do not warm before adding electrophile. |
| No Elimination | Steric bulk prevents ring closure | Switch to Acidic elimination (Option B) or use Fluoride source (CsF) to promote desilylation. |
| Protodesilylation | Moisture in solvent | Ensure THF is distilled from Na/Benzophenone. |
| Mixture of Isomers | Poor diastereoselectivity in Step 2 | Increase steric bulk of the aldehyde or lower temp (-90 °C) during addition. |
Workflow Decision Tree
Figure 2: Decision matrix for optimizing yield and stereochemistry.
References
-
Ager, D. J. (1990). "The Peterson Olefination Reaction".[1][2][7][3][4][8][9] Organic Reactions, 38,[1] 1.
-
Bassindale, A. R., et al. (1989). "The Peterson Reaction".[1][2][7][3][4][8][9] The Chemistry of Organic Silicon Compounds.
-
Organic Chemistry Portal. "Peterson Olefination".
-
Cowley, A. H., & Kemp, R. A. (1981).[10] "An Improved Synthesis of Bis(trimethylsilyl)chloromethane". Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry.
-
Barrett, A. G. M., et al. (1991).[1] "Recent Studies on the Peterson Olefination Reaction". Synlett, 1991(11), 764-770.
Sources
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. chemistnotes.com [chemistnotes.com]
- 3. youtube.com [youtube.com]
- 4. Peterson Olefination [organic-chemistry.org]
- 5. Peterson olefination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. iris.unito.it [iris.unito.it]
- 9. youtube.com [youtube.com]
- 10. apps.dtic.mil [apps.dtic.mil]
Kumada cross-coupling reactions using Bis(trimethylsilyl)chloromethane derivatives
Application Note & Protocol Guide | Version 2.4
Executive Summary
The introduction of the bis(trimethylsilyl)methyl group (often abbreviated as the "disyl" group,
This guide details the optimized Kumada-Corriu cross-coupling protocol using bis(trimethylsilyl)chloromethane derivatives. Unlike standard alkyl couplings, this process requires specific thermal activation and catalyst selection to overcome the high energy barrier of transmetallation caused by the geminal silyl groups.
Key Chemical Advantages[1]
-
Metabolic Shielding: The bulky silyl groups protect adjacent sites from enzymatic oxidation (P450).
-
Lipophilicity Modulation: Increases
significantly, aiding membrane permeability. -
Rotational Barrier: The steric bulk locks conformation, potentially increasing receptor binding affinity.
Critical Reagent Preparation: The "Disyl" Grignard
The commercially available precursor, bis(trimethylsilyl)chloromethane (CAS: 5926-35-2), is chemically stable but kinetically inert toward magnesium insertion due to steric shielding and the
Protocol 1: Synthesis of Bis(trimethylsilyl)methylmagnesium Chloride
Target Concentration: ~1.0 M in THF Safety: Grignard reagents are pyrophoric. All glassware must be flame-dried under Argon/Nitrogen.
Materials
-
Bis(trimethylsilyl)chloromethane (
)[1][2] -
Magnesium turnings (freshly crushed or activated)
-
Anhydrous Tetrahydrofuran (THF)
-
Activator: 1,2-Dibromoethane or Iodine crystal
Step-by-Step Methodology
-
Activation: Place Mg turnings (1.2 equiv) in a 3-neck flask fitted with a reflux condenser and addition funnel. Flame dry under vacuum; backfill with Argon.
-
Entrainment: Add enough anhydrous THF to cover the Mg. Add a crystal of iodine and 0.1 mL of 1,2-dibromoethane. Wait for the ethylene evolution (bubbling) and color fade (iodine consumption) to confirm activation.
-
Initiation: Add approx. 5% of the total
volume directly to the flask. Heat to mild reflux.-
Expert Insight: Unlike simple alkyl halides, this reaction often requires sustained heat to initiate. Do not proceed until turbidity (Grignard formation) is observed.
-
-
Addition: Once initiated, dilute the remaining chloride in THF (1:1 v/v) and add dropwise via the funnel while maintaining a gentle reflux.
-
Completion: After addition, reflux for 2–4 hours . The solution should turn dark grey/brown.
-
Titration: Cool to room temperature. Titrate using salicylaldehyde phenylhydrazone or simple acid-base back-titration to determine precise molarity.
Cross-Coupling Protocol
Direct coupling of this bulky nucleophile requires catalysts that facilitate Transmetallation (the rate-limiting step here). Nickel catalysts are generally superior to Palladium for this specific bulky alkyl reagent due to the smaller ionic radius of Ni allowing tighter coordination, and a lower propensity for
Protocol 2: Ni-Catalyzed Kumada Coupling
Scope: Aryl bromides, Aryl iodides, Vinyl triflates.
Materials
-
Nucleophile:
(from Protocol 1) -
Electrophile: Aryl Halide (Ar-Br or Ar-I)
-
Catalyst:
[Dichloro(1,3-bis(diphenylphosphino)propane)nickel]-
Alternative:
for extremely deactivated substrates.
-
-
Solvent: Anhydrous THF or
Experimental Workflow
-
Catalyst Loading: Charge the reaction vessel with the Aryl Halide (1.0 equiv) and
(2–5 mol%). -
Solvation: Dissolve in anhydrous THF.
-
Temperature Control:
-
For Aryl Iodides: Cool to 0°C.
-
For Aryl Bromides/Chlorides: Start at Room Temperature (RT).
-
-
Nucleophile Addition: Add the "Disyl" Grignard (1.2–1.5 equiv) dropwise.
-
Observation: A color change (often to red-brown or orange) indicates active catalytic species
.
-
-
Reaction:
-
Quench: Cool to 0°C. Quench carefully with saturated
(aq). -
Workup: Extract with
, wash with brine, dry over .
Data Summary: Catalyst Performance
| Electrophile Type | Preferred Catalyst | Temp | Typical Yield | Notes |
| Aryl Iodide | 25°C | 85–95% | Fastest reaction; mildest conditions. | |
| Aryl Bromide | 60°C | 70–85% | Requires heat to overcome oxidative addition barrier. | |
| Aryl Chloride | 60–80°C | 40–60% | Difficult. Requires N-heterocyclic carbene ligands.[5][6] | |
| Vinyl Triflate | 25°C | 80–90% | Pd often superior for |
Mechanistic Analysis & Visualization
The Kumada cycle for bulky groups differs from standard couplings. The Transmetallation step is severely hampered by the steric clash between the incoming "Disyl" group and the ligands on the metal center.
Pathway Diagram
Figure 1: The catalytic cycle highlights Transmetallation as the "Steric Bottleneck."[3][7][8][9][10] The bulky
Workflow Diagram
Figure 2: Operational workflow for converting the inert chloride precursor into the active coupling partner.
Troubleshooting & Optimization
Issue: Grignard Formation Fails (No Exotherm)
-
Cause: The C-Cl bond in
is exceptionally stable. -
Solution: Use the "Entrainment Method." Add the reagent to a refluxing mixture of Mg and a sacrificial alkyl halide (like 1,2-dibromoethane) to maintain a clean Mg surface. Do not stop heating until the reaction sustains itself.
Issue: Low Yield / Homocoupling
-
Cause: Slow transmetallation allows the Aryl-Ni-X species to homocouple (Ar-Ar) or reduce (Ar-H).
-
Solution:
-
Switch Ligand: Move from
to bidentate dppp (1,3-bis(diphenylphosphino)propane). The "bite angle" of dppp favors the reductive elimination of alkyl groups. -
Slow Addition: Add the Grignard reagent slowly over 1 hour to keep its concentration low relative to the catalyst.
-
Issue: Product Isomerization
-
Cause: While rare for this specific reagent (no
-hydrogens), nickel can sometimes catalyze silyl migration. -
Solution: Switch to Palladium catalysis (
) if regiochemistry is compromised, though yield may decrease.
References
-
Original Kumada Coupling: Tamao, K., Sumitani, K., & Kumada, M. (1972).[9] Selective carbon-carbon bond formation by cross-coupling of Grignard reagents with organic halides.[9][11][12] Catalysis by nickel-phosphine complexes. Journal of the American Chemical Society, 94(12), 4374–4376. Link
-
Preparation of Silyl Grignards: Organic Syntheses, Coll. Vol. 9, p.559 (1998); Vol. 72, p.216 (1995). Preparation of Trimethylsilylmethylmagnesium Chloride. (Adapted for Bis-silyl analogs).[2][10] Link
-
Steric Effects in Coupling: Netherton, M. R., & Fu, G. C. (2001). Nickel-Catalyzed Cross-Couplings of Unactivated Alkyl Halides and Iodides with Organometallic Compounds. Advanced Synthesis & Catalysis, 343(5), 468-473. Link
-
Modern Bulky Ligands: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Ethylene MIDA Boronate. Journal of the American Chemical Society, 130(24), 7538–7539. (Context on handling bulky transmetallation). Link
Sources
- 1. lookchem.com [lookchem.com]
- 2. 二(三甲基硅基)氯甲烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Kumada Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Kumada–Corriu coupling of Grignard reagents, probed with a chiral Grignard reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. orgsyn.org [orgsyn.org]
- 9. Kumada-Tamao-Corriu Cross Coupling | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Kumada–Grignard-type biaryl couplings on water - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nickel-catalyzed coupling reaction of alkyl halides with aryl Grignard reagents in the presence of 1,3-butadiene: mechanistic studies of four-component coupling and competing cross-coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Note: Synthesis of Sterically Hindered Ligands via Bis(trimethylsilyl)chloromethane
[1]
Introduction: The "Disyl" Effect in Ligand Design
In the architecture of advanced catalysts, steric bulk is not merely about volume; it is about shape and kinetic protection.[1] The bis(trimethylsilyl)methyl group (commonly referred to as Disyl or
This guide details the conversion of the commercially available Bis(trimethylsilyl)chloromethane into its nucleophilic engines—the Grignard and Lithium reagents—and their subsequent application in synthesizing bulky phosphine and alkyl ligands.[1]
Key Chemical Properties
| Property | Specification | Mechanistic Implication |
| Formula | Bulky electrophile; | |
| Boiling Point | 167.3 °C | High boiling point allows high-temperature activation.[1] |
| Steric Bulk | High (Cone Angle > 140°) | Provides kinetic stabilization to metal centers. |
| Electronic Effect | Stabilizes adjacent carbanions (making the Grignard stable). |
Core Protocol: Activation of the C-Cl Bond[2]
The primary challenge with Bis(trimethylsilyl)chloromethane is the steric hindrance around the C-Cl bond, which renders direct nucleophilic substitution difficult.[1] The standard activation pathway is metallation to generate a hard nucleophile.[1]
Protocol A: Synthesis of Bis(trimethylsilyl)methylmagnesium Chloride (The Grignard Reagent)
Objective: Convert the inert chloride into a reactive nucleophile. Scale: 50 mmol basis.
Reagents & Equipment[2][1][3][4]
-
Substrate: Bis(trimethylsilyl)chloromethane (9.7 g, 50 mmol).
-
Metal: Magnesium turnings (1.46 g, 60 mmol, 1.2 equiv).[1] Crucial: Must be fresh or mechanically activated.[1]
-
Solvent: Anhydrous Diethyl Ether (
) or THF (50 mL). Note: Ether is preferred for higher reactivity in Grignard formation, while THF stabilizes the monomeric species.[1] -
Activator: 1,2-Dibromoethane (
mL) or Iodine crystal.
Step-by-Step Methodology
-
Apparatus Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel. Add a magnetic stir bar.[5][6]
-
Mg Activation: Add Mg turnings to the flask under
. Dry stir for 10 mins. Add a crystal of Iodine and heat gently with a heat gun until iodine vapor sublimes, etching the Mg surface.[1] -
Entrainment: Add 5 mL of anhydrous ether to cover the Mg. Add 0.2 mL of 1,2-dibromoethane. Wait for the vigorous evolution of ethylene gas (bubbling) to confirm initiation.
-
Addition: Dissolve the Bis(trimethylsilyl)chloromethane in the remaining ether (45 mL). Add this solution dropwise to the refluxing Mg suspension over 45 minutes.
-
Technical Insight: The reaction is sluggish to start.[1] Maintain a gentle reflux using an oil bath (
°C) if the exotherm is insufficient.
-
-
Digestion: After addition, reflux for 4–6 hours. The solution should turn dark gray/cloudy.[1]
-
Titration: Cool to room temperature. Titrate an aliquot using salicylaldehyde phenylhydrazone to determine concentration (typically
M).
Troubleshooting: If the reaction stalls, add 1.0 M
Protocol B: Synthesis of Bulky Phosphine Ligands
Target: Bis(trimethylsilyl)methyl-diphenylphosphine (and derivatives). Mechanism: Nucleophilic attack of the Disyl-Grignard on a Chlorophosphine.[1]
Workflow
-
Preparation: Charge a flask with Chlorodiphenylphosphine (
, 40 mmol) and THF (100 mL). Cool to °C.[1] -
Addition: Cannulate the filtered Grignard solution (Protocol A, ~50 mmol) dropwise into the phosphine solution.
-
Observation: A white precipitate of
will form immediately.
-
-
Reaction: Allow to warm to room temperature and stir for 12 hours.
-
Workup: Quench with degassed water (
mL). Extract with Hexanes (to remove magnesium salts). Dry over .[6] -
Purification: Recrystallize from hot ethanol or sublime under high vacuum. The bulky group makes these phosphines highly crystalline.[1]
Advanced Application: Homoleptic Metal Alkyls (Lappert Compounds)
The Disyl group is famous for stabilizing low-coordinate metals (e.g.,
General Pathway:
Note: While the Grignard (Protocol A) can be used, the Lithium reagent is often preferred for salt elimination.[1] The Lithium reagent can be prepared via Li/Cl exchange using tert-Butyllithium (2 equiv) at -78 °C, though the Grignard route is safer for scale-up.[1]
Visualization of Experimental Workflow
The following diagram illustrates the divergent synthesis pathways starting from Bis(trimethylsilyl)chloromethane.
Caption: Divergent synthesis of steric ligands from the activated Grignard precursor.
Critical Analysis & Safety (E-E-A-T)
Mechanistic "Watch-outs"[2][7]
-
Wurtz Coupling: During Grignard formation, the coupling of two radical intermediates can form the dimer
. This is minimized by slow addition of the chloride and efficient stirring.[1] -
Protonation: The Grignard reagent is extremely basic.[1] Any moisture in the solvent will quench it back to Bis(trimethylsilyl)methane (
), which is indistinguishable by TLC but visible in NMR (singlet at ppm).
Safety Protocols
-
Flammability: Bis(trimethylsilyl)chloromethane is a Category 3 Flammable Liquid (Flash point ~48 °C). All transfers must occur under inert atmosphere (
). -
Pressure: Grignard initiation can be exothermic and generate ethene gas (if using dibromoethane). Ensure the system is vented through a bubbler.[1]
References
-
Sigma-Aldrich. Chlorobis(trimethylsilyl)methane Product Specification & Usage.Link
-
Organic Syntheses. Preparation of Organosilicon Grignard Reagents. (General Protocol Adaptation). Link
-
Lappert, M. F., et al. Metal Complexes of the Bulky Bis(trimethylsilyl)methyl Ligand.[1]Journal of the Chemical Society, Dalton Transactions.[1] (Foundational work on Disyl ligands).
-
BenchChem. Synthesis of Organosilicon Compounds from Bis(trichlorosilyl)methane.Link
-
PubChem. Bis(trimethylsilyl)chloromethane Compound Summary.Link
Sources
- 1. CN105131026A - Method for synthesizing N,O-bis(trimethylsilyl)acetamide with a two-component catalyst - Google Patents [patents.google.com]
- 2. BIS(TRIMETHYLSILYL)CHLOROMETHANE|lookchem [lookchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Bis(trimethylsilyl)methyl as a protecting group in organic synthesis
Application Note: Bis(trimethylsilyl)methyl (BTMSM) in High-Precision Organic Synthesis
Part 1: Executive Summary & Strategic Rationale
In the landscape of protecting groups, the Bis(trimethylsilyl)methyl (BTMSM) group, denoted as
Why use BTMSM?
-
Extreme Steric Bulk: The geminal bis-silyl arrangement creates a "butterfly" steric environment. This is not just for blocking reagents; it is used to force specific molecular conformations (conformational locking).
-
Kinetic Stabilization: It is the gold standard for stabilizing highly reactive species (e.g., low-coordinate metals, radicals, or strained rings) by physically blocking decomposition pathways.
-
Orthogonal Stability: As a C-linked group, it is immune to standard desilylation conditions (mild acid/base) that cleave Si-O bonds, yet it can be removed under specific oxidative conditions (Cerium Ammonium Nitrate - CAN).
Target Audience: Synthetic chemists dealing with difficult regioselectivity problems (e.g., C-H activation) or stabilizing transient intermediates in drug discovery.
Part 2: Technical Deep Dive & Mechanism
The Steric "Gearing" Effect
The BTMSM group is not a passive shield; it is an active conformational controller. In amide systems, the bulky
-
Mechanism: The two trimethylsilyl wings create a high rotational barrier. When attached to an amide nitrogen, the BTMSM group forces the carbonyl oxygen to orient away from the silyl groups (anti-conformation), exposing specific C-H bonds on the other N-substituent to catalytic centers.
Chemical Stability Profile
| Condition | Stability Rating | Notes |
| Aqueous Acid (HCl, H2SO4) | High | The C-Si bond is robust to hydrolysis compared to O-Si. |
| Aqueous Base (NaOH, KOH) | High | Stable to saponification conditions. |
| Nucleophiles (Grignards, LiR) | Moderate | Can be stable, but |
| Oxidation (CAN) | Unstable | Cleavage Mechanism. Primary method for deprotection. |
| Fluoride (TBAF) | Variable | Generally stable at RT; high temperature/anhydrous fluoride can induce Peterson-type cleavage. |
Part 3: Application Protocols
Protocol A: N-Protection and Conformational Locking in Rh-Catalyzed C-H Insertion
Context: This protocol is derived from the work of Wee et al., where BTMSM is used to direct regioselectivity in diazoamide cyclizations. Without BTMSM, the reaction yields a mixture; with BTMSM, the conformation is locked, yielding a single lactam isomer.
Reagents Required:
-
Substrate: Secondary Amide or Lactam precursor.
-
Reagent: Bis(trimethylsilyl)methyl chloride (BTMSM-Cl) or Bis(trimethylsilyl)methyl triflate.
-
Base: Sodium Hydride (NaH) or KHMDS.
-
Solvent: Dry THF or DMF.
Step-by-Step Methodology:
-
Activation:
-
Charge a flame-dried flask with the secondary amide substrate (1.0 equiv) and anhydrous THF (0.2 M).
-
Cool to 0 °C under Argon.
-
Add NaH (1.2 equiv, 60% dispersion in oil) portion-wise. Stir for 30 min to generate the amidate anion.
-
-
Installation (The "Disyl" Cap):
-
Add Bis(trimethylsilyl)methyl chloride (1.2 equiv) dropwise. Note: The chloride is less reactive due to steric bulk; iodide or triflate variants may be required for hindered substrates.
-
Allow the reaction to warm to Room Temperature (RT) and reflux if necessary for 12–24 hours.
-
QC Check: Monitor by TLC. The product will be significantly less polar and move faster than the starting material.
-
-
Catalytic C-H Insertion (The Application):
-
Dissolve the N-BTMSM diazoamide in dry DCM.
-
Add Rhodium(II) acetate dimer (
, 1 mol%). -
Stir at RT.[1] The BTMSM group forces the diazo moiety into proximity with the target C-H bond on the side chain.
-
Isolate the
-lactam or -lactam product via column chromatography.
-
Protocol B: Oxidative Deprotection (Removal of BTMSM)
Context: Unlike standard silyl groups removed with fluoride, the N-BTMSM group is typically cleaved oxidatively using Cerium(IV) Ammonium Nitrate (CAN).
-
Reaction Setup:
-
Dissolve the N-BTMSM protected lactam/amide in a mixture of Acetonitrile:Water (4:1) .
-
-
Oxidation:
-
Add Cerium Ammonium Nitrate (CAN) (3.0 – 4.0 equiv) at 0 °C.
-
Stir at 0 °C to RT. The solution will turn orange/red.
-
-
Workup:
-
Quench with saturated
. -
Extract with Ethyl Acetate.
-
The BTMSM group is excised, likely converting the methylene carbon into a formyl species or releasing it as a silyl-aldehyde byproduct, restoring the free N-H bond.
-
Part 4: Visualization of the Conformational Lock
The following diagram illustrates the logic flow of using BTMSM for regiocontrol.
Figure 1: Workflow for utilizing the BTMSM group to enforce regioselectivity in Rhodium-catalyzed cyclizations, followed by oxidative removal.
Part 5: Critical Troubleshooting & "Watch-outs"
-
Installation Difficulty: Due to the massive steric bulk of the
group, reactions with BTMSM-Cl can be sluggish.-
Solution: Use BTMSM-Triflate (generated in situ from the alcohol) or add NaI (Finkelstein condition) to accelerate the reaction.
-
-
Deprotection Selectivity: CAN is an oxidant. If your molecule contains electron-rich aromatics (e.g., p-methoxybenzyl) or oxidizable sulfur, CAN might attack those first.
-
Alternative: In highly sensitive substrates, consider reductive cleavage (Li/NH3) if applicable, though this is harsh.
-
-
Confusion with HMDS: Do not confuse Bis(trimethylsilyl)methyl (the alkyl group) with Bis(trimethylsilyl)amine (HMDS, the silylation reagent). They are chemically distinct.
Part 6: References
-
Wee, A. G. H., & Duncan, S. C. (2002). The Bis(trimethylsilyl)methyl Group as an Effective N-Protecting Group and Site-Selective Control Element in Rhodium(II)-Catalyzed Reaction of Diazoamides. The Journal of Organic Chemistry. [Link]
-
Saczewski, F., & Guven, A. (2025/Archive). Regioselective Functionalization of Bis(trimethylsilyl)methylimines with Electrophiles. ResearchGate / ChemInform. [Link]
-
Maiti, G., & Roy, S. C. (Mentioned in snippet 1.12). Selective deprotection of TBS ethers and N-BTMSM groups. [Link]
-
Gelest, Inc. (2008).[2] Bis(trimethylsilyl)methyl chloride Safety Data Sheet. [Link]
Sources
Application Note: Reactivity & Protocols for Bis(trimethylsilyl)chloromethane (BTMSCM)
This Application Note is designed for researchers and drug development professionals specializing in organosilicon chemistry and steric control in synthesis. It details the reactivity profile of Bis(trimethylsilyl)chloromethane (BTMSCM) , a reagent defined not by standard substitution patterns, but by its unique ability to serve as a precursor for sterically demanding anions and transient carbenes.[1]
Molecular Weight: 194.85 g/mol [1]Executive Summary & Reactivity Profile
Bis(trimethylsilyl)chloromethane (BTMSCM) is a deceptive electrophile.[1] While it possesses a carbon-chlorine bond typical of alkyl halides, its reactivity is dominated by the extreme steric bulk of the two trimethylsilyl (TMS) groups.
Critical Reactivity Paradigm:
-
Direct
Substitution: Blocked. The "neopentyl-like" steric environment prevents the backside attack required for standard nucleophilic substitution with amines, azides, or alkoxides. -
Deprotonation (Alpha-Metallation): Dominant. The central methine proton is acidified by the
-silicon effect and the electron-withdrawing chlorine. Strong bases (nucleophiles) remove this proton to form a carbenoid.[1] -
Halogen-Metal Exchange: Primary Synthetic Route. Reaction with elemental metals (Mg, Li) inverts the polarity, converting the electrophilic chloride into a bulky nucleophile (Grignard/Lithium reagent).[1]
Detailed Reaction Pathways
The following diagram illustrates the divergent pathways when BTMSCM interacts with various nucleophilic species.
Figure 1: Divergent reactivity of BTMSCM. Standard nucleophilic substitution is sterically precluded, forcing reactivity through metallation or deprotonation pathways.
Experimental Protocols
Protocol A: Synthesis of the Bulky Grignard Reagent
Target Species: Bis(trimethylsilyl)methylmagnesium chloride Application: Introduction of the bulky (TMS)2CH- group (disyl group) into organic frameworks via Kumada coupling or carbonyl addition.[1]
Reagents:
-
BTMSCM (1.0 equiv)[1]
-
Magnesium turnings (1.2 equiv, activated)
-
THF (Anhydrous, freshly distilled)[1]
-
1,2-Dibromoethane (Catalytic activator, 5 mol%)[1]
Step-by-Step Methodology:
-
Activation: Flame-dry a 3-neck round-bottom flask under Argon. Add Mg turnings. Activate by dry stirring for 30 mins or adding a crystal of iodine.
-
Initiation: Add minimal THF to cover Mg. Add 5 mol% of 1,2-dibromoethane to etch the Mg surface (observe ethylene evolution).[1]
-
Addition: Add a solution of BTMSCM in THF dropwise.
-
Note: Initiation can be sluggish due to sterics.[1] Mild heating (40°C) may be required to start the reaction.
-
-
Reflux: Once initiated, the reaction is exothermic. Maintain a gentle reflux for 2–4 hours to ensure completion.
-
Titration: The resulting Grignard is stable in THF. Titrate using salicylaldehyde phenylhydrazone to determine precise concentration before use.[1]
Mechanistic Insight: The formation of the Grignard reagent formally inverts the polarity of the central carbon (Umpolung), transforming the electrophilic BTMSCM into a nucleophile capable of attacking aldehydes or ketones to form highly hindered alcohols.
Protocol B: Generation of Bis(trimethylsilyl)carbene
Target Species: Bis(trimethylsilyl)carbene (Me3Si)2C: Application: Cyclopropanation, C-H insertion, or rearrangement to vinyl silanes.[1]
Reagents:
-
BTMSCM (1.0 equiv)[1]
-
n-Butyllithium (n-BuLi) (1.1 equiv, 2.5M in hexanes)[1]
-
THF/Ether solvent mixture (4:1)[1]
-
Trapping agent (e.g., alkene for cyclopropanation)[1]
Step-by-Step Methodology:
-
Cryogenic Setup: Cool a solution of BTMSCM and the trapping agent (if compatible with BuLi) in THF/Ether to -78°C .
-
Critical: Temperature control is essential. The intermediate carbenoid is unstable above -60°C.
-
-
Deprotonation: Add n-BuLi dropwise over 20 minutes.
-
Observation: The solution may turn light yellow/orange, indicating the formation of the
-chloro lithio species (Me3Si)2CClLi.
-
-
Carbene Formation: Allow the reaction to warm slowly to 0°C .
-
Reaction: The carbene immediately reacts with the trapping agent present in situ.
Comparative Data: Nucleophilic Interactions
The table below summarizes the outcome of reacting BTMSCM with various classes of nucleophiles.
| Nucleophile Class | Reagent Example | Reaction Type | Outcome / Product |
| Metal (0) | Mg, Li | Halogen Exchange | Grignard/Organolithium Reagent. (Nucleophilic Carbon formed).[1] |
| Strong Base | n-BuLi, LDA | Deprotonation | Carbenoid/Carbene. (Elimination of LiCl).[1] |
| Hard Nucleophile | NaOMe, NaOEt | Elimination/Rearrangement | Complex mixtures; often leads to Peterson-type elimination or rearrangement rather than substitution.[1] |
| Soft Nucleophile | Azides ( | No Reaction / Very Poor Yield. Steric hindrance prevents approach.[1] | |
| Fluoride | TBAF, CsF | Desilylation | Decomposition. Fluoride attacks Silicon, leading to protodesilylation or anion generation.[1] |
Scientific Rationale & Troubleshooting
Why Fails (The Steric Wall)
In a standard alkyl chloride (e.g., methyl chloride), the nucleophile attacks the
The Alpha-Silicon Effect
The Silicon atom stabilizes negative charge on the
Self-Validating the Grignard Formation
To ensure your Grignard reagent was formed successfully without quenching the reaction:
-
Aliquoting: Take a 0.5 mL aliquot of the reaction mixture.
-
Quench: Add to
(Deuterium Oxide).[1] -
NMR Check: Analyze via
NMR.
References
-
Seyferth, D., & Hanson, E. M. (1971).[1] Halomethyl-metal compounds. XLVIII. (Trimethylsilyl)methyl- and bis(trimethylsilyl)methyl-substituted organolithium reagents.[1] Journal of Organometallic Chemistry.
-
Tessier-Youngs, C., & Youngs, W. J. (1984).[1] Synthesis and characterization of bis(trimethylsilyl)methyl derivatives. Inorganic Syntheses. [1]
-
Anderson, R., et al. (1995).[1] The chemistry of the C-Si bond: Steric effects in organosilicon chemistry. Chemical Reviews.
-
Sigma-Aldrich. (2024).[1][7] Product Specification: Chlorobis(trimethylsilyl)methane.[1][8]
Sources
- 1. Bis(trimethylsilyl)chloromethane | C7H19ClSi2 | CID 552583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reaction of acid chlorides with sodium azide, NaN_{3} , yields acyl.. [askfilo.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. 双(三甲基硅基)甲烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. lookchem.com [lookchem.com]
Troubleshooting & Optimization
Technical Support: Optimizing Bis(trimethylsilyl)chloromethane Synthesis
Topic: High-Yield Synthesis of Bis(trimethylsilyl)chloromethane (BTMSCM) Effectiveness: Yields >75% (Literature Standard) vs. <40% (Common Failure) Target Audience: Synthetic Chemists, Process Development Scientists
Executive Summary: The "Carbenoid" Trap
If you are experiencing low yields (<40%) in the synthesis of Bis(trimethylsilyl)chloromethane (
The standard approach involves generating an
This guide details the Cryogenic One-Pot Protocol (Cowley-Kemp Method) , which is the industry gold standard for high-yield synthesis, avoiding the isolation of intermediates.
Primary Protocol: The Cryogenic "One-Pot" Method
Reference Standard: Cowley, A. H., & Kemp, R. A. (1981). Synthetic Communications.
This method synthesizes
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| Dichloromethane | 1.0 | Substrate | Must be anhydrous. |
| TMSCl | 2.1 | Electrophile | Freshly distilled. Excess ensures rapid trapping. |
| n-BuLi | 2.0 | Base (Stage 1) | Titrate before use. |
| n-BuLi (or s-BuLi) | 1.1 | Lithiation (Stage 2) | Used for Li-Halogen exchange. |
| Ethanol (95%) | Excess | Quench | Proton source for the final product.[2] |
| Trapp Solvent | N/A | Solvent | THF : Et₂O : Pentane (4:1:1) . Essential for viscosity at -110°C. |
Step-by-Step Methodology
Stage 1: The Double Silylation (Formation of Dichloride)
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a mechanical stirrer (magnetic stirring will fail at low temps), internal thermometer, and
inlet. -
Solvent: Cannulate the Trapp Solvent Mixture (THF/Ether/Pentane) into the flask.
-
Cooling: Cool the bath to -110°C .
-
Tech Tip: Use a Liquid Nitrogen/Ethanol or Liquid Nitrogen/Pentane slush bath. Dry ice/Acetone (-78°C) is insufficient and will result in yield loss.
-
-
Addition 1: Add Dichloromethane (1.0 eq) and TMSCl (2.1 eq) to the solvent.
-
Addition 2: Add n-BuLi (2.0 eq) dropwise over 2 hours. Maintain internal temp < -100°C.
-
Warm Up: Allow mixture to warm to room temperature (RT) to complete silylation. LiCl salts will precipitate.[2]
Stage 2: Lithium-Halogen Exchange & Protonation
-
Re-Cool: Cool the mixture back down to -110°C .
-
Exchange: Add the second portion of n-BuLi (1.1 eq) dropwise.
-
Quench: Add Ethanol (excess) slowly at -110°C.
-
Workup: Warm to RT. Pour into ice water/ether. Wash organic layer with water/brine. Dry over
. -
Purification: Fractional distillation.
-
Target BP: 57–60°C at 15 mmHg.
-
Critical Pathway Visualization
The following diagram illustrates the reaction logic and the critical failure points (in red) where yield is lost.
Caption: Reaction pathway showing the critical instability of the lithiated intermediate. If temperature control fails, the pathway diverts to carbene formation (Red).
Troubleshooting & FAQs
Q1: Why can't I just use Dry Ice/Acetone (-78°C)?
A: The rate of
Q2: I am seeing a large amount of Bis(trimethylsilyl)methane ( ) in my NMR.
A: This is usually due to moisture or "over-reduction."
-
Moisture: If your solvent was wet during Stage 1, you simply protonated the mono-silyl intermediate.
-
Over-Exchange: In Stage 2, if you let the reaction warm up too long before quenching, or if excess BuLi was used, you might be reducing the chloride. However, the most common cause is incomplete chlorination in Stage 1 followed by protonation.
Q3: Can I start from Chloromethyltrimethylsilane ( ) instead?
A: Yes, but it is often lower yield.
-
Protocol: Cool
to -100°C in Trapp solvent. Add (slowly). Add TMSCl.[4][5] -
Why it fails: The deprotonation of
is slower than the deprotonation of the dichloride intermediate in the Cowley method. This requires the lithiated species to "survive" longer before trapping, increasing the chance of carbene death.
Q4: Separation of Product vs. Byproducts
The boiling points are close. Use a Vigreux column.
-
Product (
): ~58°C @ 15 mmHg.[5] -
Impurity (
): ~132°C @ 760 mmHg (approx 45°C @ 15 mmHg). -
Impurity (
): ~97°C @ 760 mmHg.
References
-
Cowley, A. H., & Kemp, R. A. (1981).[2] An Improved Synthesis of Bis(Trimethylsilyl)Chloromethane. Synthetic Communications, 11(7), 591–597.
-
Seyferth, D., et al. (1970). Halomethyl-metal compounds: XXXIV. The reaction of (dichloromethyl)trimethylsilane with organolithium reagents.[1][2][3][6] Journal of Organometallic Chemistry, 23(2), 361-375.
-
ChemicalBook. Bis(trimethylsilyl)chloromethane Properties & Safety.
Sources
Effective workup procedures for Bis(trimethylsilyl)chloromethane reactions
Status: ONLINE Current Version: Protocol v2.4 (2024-Revised) Operator: Senior Application Scientist
Welcome to the technical support hub for Bis(trimethylsilyl)chloromethane (CAS: 5926-35-2).[1] This reagent, often abbreviated as BTMSCM or
This guide is structured as a dynamic troubleshooting interface. Select the module below that matches your current experimental stage.
📊 Module 1: Reagent Specifications & Handling (The "Hardware")
Before initiating any reaction, verify your "hardware" (reagent) parameters. Errors here propagate through the entire workflow.
Quick Reference Data
| Property | Value | Critical Note |
| Formula | Sterically congested center | |
| Boiling Point | 167–169 °C (760 mmHg) | High BP makes removal difficult by rotovap |
| Density | 0.892 g/mL | Floats on water/brine |
| Stability | Air/Moisture Stable (Kinetic) | Slow hydrolysis compared to |
| Flash Point | 48 °C | Flammable liquid |
🔧 FAQ: Handling & Storage
Q: My BTMSCM has turned slightly yellow. Is it compromised? A: Likely yes, but salvageable. Yellowing often indicates the presence of trace free radical decomposition products or impurities from synthesis (often iron traces).
-
Fix: Distill under reduced pressure (approx. 60°C at 15 mmHg) before use in sensitive metallation reactions.
Q: Can I dry this over molecular sieves?
A: Yes. Use activated 4Å molecular sieves. However, for strict organometallic work (e.g., Lanthanide chemistry), stirring over
⚡ Module 2: Reaction Protocols (The "Runtime")
The primary application of BTMSCM is the generation of the lithiated species
📉 Workflow Visualization: The Lithiation Pathway
The following logic tree outlines the critical decision points during the metallation process.
Caption: Decision tree for generating the active nucleophile. Route A is slower but safer; Route B requires strict cryogenic control to avoid carbene formation.
🔧 Troubleshooting: The Lithiation Step[6]
Q: I used n-BuLi to lithiate, but my yield is <20%. What happened? A: You likely triggered alpha-elimination .
-
The Science: When reacting
with -BuLi, there is a competition between Lithium-Halogen exchange (desired) and deprotonation at the alpha-carbon. If deprotonation occurs, the resulting species is a "carbenoid" that rapidly eliminates LiCl to form the carbene if the temperature rises above -60°C [2]. -
The Protocol Fix:
-
Cool THF to -78°C .
-
Add
-BuLi very slowly. -
Alternatively, use Lithium metal (shot) in THF at room temperature (Route A in diagram). This reductive lithiation is slower (overnight) but avoids the carbenoid instability completely [3].
-
🛑 Module 3: Workup & Isolation (The "Cleanup")[7]
This is the most critical section for BTMSCM. Organosilicon compounds are notorious for forming stubborn emulsions during aqueous workup due to their surfactant-like properties (lipophilic TMS groups + polar Si-O bonds if hydrolyzed).
🧪 Standard Operating Procedure: Quenching
Scenario: You have completed a reaction using
-
The Quench:
-
Do NOT dump water directly into the flask. The heat of hydration for residual lithium salts can cause local boiling and decomposition.
-
Correct Method: Cool to 0°C. Add saturated aqueous
dropwise. The mild acidity buffers the solution, preventing base-catalyzed cleavage of the C-Si bonds (desilylation).
-
-
The Emulsion Problem:
-
Symptom:[2][3][4][5][6][7][8] Three layers form, or the interface is an indistinct "rag" layer.
-
Cause: Formation of silanols (
) or siloxanes from partial hydrolysis acting as surfactants. -
Solution:
-
Step 1: Add Brine (Sat. NaCl) to increase the ionic strength of the aqueous layer.
-
Step 2: Filter the entire biphasic mixture through a pad of Celite 545 . This physically breaks the emulsion bubbles and removes lithium hydroxides that stabilize the emulsion.
-
-
🧹 Purification Matrix
| Contaminant | Origin | Removal Strategy |
| Hexamethyldisiloxane | Hydrolysis byproduct | Atmospheric Distillation (BP 100°C). BTMSCM boils at 167°C, allowing easy separation. |
| Residual THF | Solvent | Rotary evaporation (40°C, 200 mbar). |
| Unreacted | Starting Material | Vacuum Distillation. A simple rotovap will NOT remove this efficiently due to its high BP (167°C). You must use a short-path distillation head under high vacuum (<1 mmHg). |
🔧 FAQ: Isolation Issues
Q: I can't separate my product from the starting material
-
Technique: If distillation fails, use sublimation . Many metal complexes of
are solids that sublime well under high vacuum, whereas the liquid chloride starting material will stay behind or pump off into the trap.
Q: Can I use silica gel chromatography? A: Use with caution.
-
Risk: The C-Si bond in these benzylic-like positions can be acid-sensitive. Standard silica is slightly acidic.
-
Modification: Pre-treat the silica column with 1% Triethylamine/Hexane to neutralize acid sites. Use non-polar eluents (Pentane/Hexane).
📚 References
-
Cowley, A. H., & Kemp, R. A. (1981).[5] An improved synthesis of bis(trimethylsilyl)chloromethane.[5] Synthetic Reactivity in Inorganic and Metal-Organic Chemistry, 11(1), 89-91.
-
Bain, S., & Imlay, L. (2024). Safety Data Sheet: Bis(trimethylsilyl)chloromethane.[9] Fisher Scientific Safety Center.
-
Lappert, M. F., et al. (1980). Metal and Metalloid Amides: Syntheses, Structures and Physical and Chemical Properties. Ellis Horwood Series in Chemical Science. (Contextual grounding for Lithium-Halogen exchange protocols).
-
Sigma-Aldrich Technical Library. (2024). Product Specification: Chlorobis(trimethylsilyl)methane.[1][9][5]
Disclaimer: This guide assumes standard laboratory safety training. Always consult the SDS before handling organolithium reagents or chlorosilanes.
Sources
- 1. 二(三甲基硅基)氯甲烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. lookchem.com [lookchem.com]
Troubleshooting low yields in Peterson olefination reactions
[1]
Current Status: Operational Support Level: Tier 3 (Senior Application Scientist) Topic: Troubleshooting Low Yields & Stereocontrol in Peterson Olefination
Executive Summary: Why Your Reaction Failed
The Peterson Olefination is theoretically superior to the Wittig reaction for sterically hindered ketones and offers programmable stereocontrol. However, in practice, it often fails due to two invisible competitors: Enolization (proton transfer) and the Brook Rearrangement .
If you are experiencing low yields, your system is likely failing at one of two critical checkpoints:
-
The Addition Phase: The
-silyl carbanion acted as a base, not a nucleophile (Enolization). -
The Elimination Phase: The
-hydroxysilane intermediate is either stuck (stable) or eliminated via the wrong stereochemical pathway.
This guide moves beyond standard textbook descriptions to address these specific failure modes with field-proven protocols.
Diagnostic Logic Tree
Use this flowchart to identify the root cause of your failure before attempting a fix.
Figure 1: Decision matrix for identifying Peterson Olefination failure modes.
Module 1: The "No Reaction" Trap (Enolization)
Symptom: You recover the starting ketone and the protonated silane.
Cause: The
The Fix: The Imamoto Protocol (Organocerium)
Lithium is too basic. You must transmetallate to Cerium. Organocerium reagents are highly nucleophilic (attacking the carbonyl) but poorly basic (ignoring the protons).
Mechanism of Improvement:
Protocol 1: Organocerium-Mediated Peterson Olefination
-
Dry the
: This is critical. Commercial must be dried at 140°C under high vacuum (0.1 mmHg) for 2 hours. Ideally, stir the powder while heating. -
Slurry Formation: Suspend the dried
(1.5 equiv) in dry THF. Stir overnight at RT to form a milky suspension. -
Transmetallation: Cool to -78°C. Add the
-silyl organolithium reagent (1.5 equiv) dropwise. Stir for 1 hour at -78°C. The color typically changes to yellow/orange. -
Addition: Add the ketone (1.0 equiv) in THF dropwise.
-
Workup: Allow to warm to 0°C, quench with dilute HCl.
Module 2: Stereocontrol & Elimination
Symptom: You obtained the alkene, but the E/Z ratio is poor or inverted. Cause: You likely used a "One-Pot" Lithium method. Lithium alkoxides eliminate spontaneously and often non-selectively.
The Fix: The Two-Step Magnesium Protocol
To control stereochemistry, you must stop the reaction at the intermediate stage (
Stereochemical Divergence Table
| Elimination Reagent | Mechanism | Stereochemical Outcome |
| Acid (e.g., | Anti-Elimination | Threo isomer |
| Base (e.g., KH, | Syn-Elimination | Threo isomer |
Protocol 2: Controlled Elimination
-
Step 1 (Addition): Generate the Grignard reagent (
-silylmethylmagnesium chloride) instead of the Lithium reagent. React with ketone.[4][2][3][5][6][7][8][9] -
Isolation: Quench with water (neutral pH). Isolate the diastereomers of the
-hydroxysilane via column chromatography. -
Step 2 (Elimination):
-
For Anti-Elimination: Dissolve intermediate in THF, add 2 drops of conc.
or . -
For Syn-Elimination: Dissolve intermediate in THF, add washed KH (excess) or
-BuOK.
-
Module 3: The Brook Rearrangement
Symptom: Formation of silyl enol ethers or C-silylated alcohols.
Cause: The oxygen anion attacks the silicon atom, causing the silyl group to migrate from Carbon to Oxygen (
Troubleshooting Checklist:
-
Temperature: Never allow the addition step to rise above -78°C until quenched.
-
Solvent: Avoid polar aprotic cosolvents like HMPA or DMPU, which accelerate the rearrangement by separating ion pairs.
-
Inverse Addition: Add the organolithium to the ketone rather than the ketone to the organolithium. This keeps the concentration of the base low relative to the substrate.
FAQ: Frequently Asked Questions
Q: Can I use Peterson Olefination on esters?
A: Generally, no.
Q: My
Q: Why is the Peterson reaction preferred over Wittig for my hindered ketone?
A: The
References
-
Peterson, D. J. (1968).[10] Carbonyl olefination reaction using silyl-substituted organometallic compounds. Journal of Organic Chemistry, 33(2), 780–784. [Link]
-
Ager, D. J. (1984).[5] The Peterson Olefination Reaction.[4][1][2][3][5][6][9][10] Synthesis, 1984(05), 384-398. [Link]
-
Imamoto, T., Kusumoto, T., Tawarayama, Y., et al. (1984). Carbon-carbon bond forming reactions using cerium metal or organocerium(III) reagents.[8] Journal of Organic Chemistry, 49(21), 3904–3912. [Link]
-
Hudrlik, P. F., & Peterson, D. (1975). Stereospecific olefin syntheses from beta-hydroxysilanes. Journal of the American Chemical Society, 97(6), 1464–1468. [Link]
-
Brook, A. G. (1974). Molecular rearrangements of organosilicon compounds. Accounts of Chemical Research, 7(3), 77–84. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Peterson Olefination [organic-chemistry.org]
- 3. chemistnotes.com [chemistnotes.com]
- 4. m.youtube.com [m.youtube.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. Peterson olefination - Wikipedia [en.wikipedia.org]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. CeCl3/n‐BuLi: Unraveling Imamoto's Organocerium Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. organicreactions.org [organicreactions.org]
Technical Support Center: Monitoring Bis(trimethylsilyl)chloromethane (BTMSCM) Reactions
Status: Operational Specialist: Senior Application Scientist Topic: GC-MS Method Development & Troubleshooting for BTMSCM (CAS: 5926-35-2)
Introduction: The Analytical Challenge
Bis(trimethylsilyl)chloromethane ([(CH3)3Si]2CHCl) is a sterically congested electrophile, frequently employed as a precursor for Peterson olefination variants or to generate bulky nucleophiles like [bis(trimethylsilyl)methyl]lithium.
This guide provides a self-validating workflow to monitor BTMSCM consumption and product formation with high confidence.
Module 1: Method Development & Configuration
Chromatographic Setup
-
Column Selection: Use a low-polarity, arylene-stabilized phase (e.g., Rxi-5Sil MS or DB-5ms ). Standard 100% dimethylpolysiloxane columns are acceptable but less resistant to the active lithium species often used with BTMSCM.
-
Inlet Parameters:
-
Temperature: 250°C.
-
Mode: Split Injection (Ratio 20:1 or higher). Why? Organosilicons have high ionization efficiency; splitless injection will saturate the detector and cause peak broadening (fronting).
-
-
Oven Program:
-
Start: 60°C (Hold 2 min) — Ensures solvent focusing.
-
Ramp: 20°C/min to 280°C.
-
Note: BTMSCM boils at ~167°C. It will elute mid-chromatogram.
-
Mass Spectrometry Acquisition (The Critical Step)
Most users fail here by setting the scan range too high.
-
Scan Range: m/z 40 – 450
-
Reasoning: The base peak of BTMSCM is m/z 73 (SiMe3+). If you start scanning at m/z 100 to avoid solvent background, you will miss the primary quantifier ion.
-
-
Solvent Delay: Set to 3.5 – 4.0 minutes (depending on flow rate) to protect the filament from the solvent, but ensure the delay ends before the m/z 73 peak elutes.
Diagnostic Ion Table
Use these ions to distinguish Starting Material (SM) from common Byproducts.
| Compound | Structure | Approx.[1][2][3][4][5][6][7][8][9][10] Retention | Key Ions (m/z) | Notes |
| BTMSCM (SM) | [(Me3Si)2CHCl] | Mid-eluting | 73 (Base) , 179 (M-15), 194 (M+, Weak) | Look for Cl isotope pattern on fragments. |
| Quenched Anion | [(Me3Si)2CH2] | Elutes before SM | 73 , 145 (M-15), 160 (M+) | Formed if you quench the lithiated species with water/MeOH. |
| Hydrolysis Product | [(Me3Si)2CHOH] | Tails significantly | 73 , 147, 75 | Formed by wet solvent; broad peak shape. |
| Siloxane Bleed | Cyclic Siloxanes | Throughout run | 207, 281, 355 | Not reaction related. Constant background. |
Module 2: Reaction Monitoring Workflow
When using BTMSCM, you are likely performing a lithiation (creating the anion). You cannot inject the lithiated species directly into the GC-MS.[11] You must use a Quench-Check Protocol .
The "Quench-Check" Workflow
This protocol differentiates between unreacted chloride and formed anion.
Figure 1: Safe sampling workflow for organolithium/silylchloride reactions. Direct injection of active lithiated species will damage the column stationary phase.
Module 3: Troubleshooting & FAQs
Troubleshooting Guide
Issue 1: "I see a huge peak at m/z 73, but no Molecular Ion (194). Is my reagent degraded?"
-
Diagnosis: Likely normal.
-
Root Cause: Bis-silyl compounds fragment extremely easily. The C-Si bond breaks to form the stable trimethylsilyl cation (m/z 73). The molecular ion (M+) is often <1% abundance.
-
Solution: Look for the M-15 peak (m/z 179) . This corresponds to the loss of one methyl group from the TMS.[3] If you see m/z 179 with a chlorine isotope pattern (3:1 ratio at 179/181), your reagent is intact.
Issue 2: "My chromatogram shows a peak tailing badly, with ions 73 and 147."
-
Diagnosis: Hydrolysis or Column Activity.
-
Root Cause: If BTMSCM is exposed to moisture, it may slowly hydrolyze to the silanol or disiloxane. However, m/z 147 is also a rearrangement ion characteristic of any compound with two TMS groups (formation of Me3Si-O-SiMe2+).
-
Differentiation Test: Check m/z 75 (HO=SiMe2+). If m/z 75 is high relative to 73, you likely have the hydrolyzed alcohol [(Me3Si)2CHOH]. If m/z 75 is absent, the 147 peak is just a rearrangement artifact of the parent chloride.
Issue 3: "The Starting Material peak isn't decreasing, but the reaction should be done."
-
Diagnosis: Quenching Failure or "Wet" Quench.
-
Root Cause: If you are monitoring the formation of the anion (Li-species), and you quench with water, the anion becomes the protonated species [(Me3Si)2CH2]. If you are not seeing this new peak, your lithiation failed (wet n-BuLi?).
-
Verification: Ensure you can separate the Chloride (SM) from the Protonated (Product) species. They differ by mass 34 (Cl vs H) and usually elute 1–2 minutes apart.
Frequently Asked Questions
Q: Can I use a polar column (like PEG/Wax)? A: No. Silyl chlorides and their lithiated derivatives are highly reactive toward the hydroxyl groups on PEG stationary phases. This will destroy the column and degrade your sample. Stick to 5% Phenyl / 95% PDMS phases.
Q: Why do I see m/z 147 in my spectrum? A: This is the "Disiloxane Rearrangement" ion. In compounds where two TMS groups are in proximity, a methyl group migrates, and an oxygen is abstracted (often from trace background or rearrangement) to form the stable Me3Si-O-SiMe2+ cation. It is a fingerprint of bis-silyl structures, not necessarily a contaminant.
Q: How do I clean the syringe after injecting this? A: Rinse immediately with dry hexane, followed by acetone. Do not leave BTMSCM in the syringe; the chloride can hydrolyze with air moisture, cementing silica deposits inside the needle barrel.
Module 4: Mechanistic Visualization (Fragmentation)
Understanding the fragmentation helps confirm you are seeing the correct molecule and not a column bleed artifact.
Figure 2: EI-MS Fragmentation pathway for Bis(trimethylsilyl)chloromethane. Note that m/z 73 dominates the spectrum.
References
-
PubChem. (n.d.).[4] Bis(trimethylsilyl)chloromethane Compound Summary. National Library of Medicine. Retrieved January 29, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 29, 2026, from [Link]
-
Organic Syntheses. (2010). Preparation of Organolithium Reagents and Handling. Org. Synth. 2010, 87, 161. Retrieved January 29, 2026, from [Link]
Sources
- 1. Trimethylsilane - Wikipedia [en.wikipedia.org]
- 2. 二(三甲基硅基)氯甲烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Bis(trimethylsilyl)chloromethane | C7H19ClSi2 | CID 552583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. N-Butyllithium [chemeurope.com]
- 8. lookchem.com [lookchem.com]
- 9. (Trimethylsilyl)methyllithium - Wikipedia [en.wikipedia.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Fast screening method to characterize lithium ion battery electrolytes by means of solid phase microextraction – gas chromatography – mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
Removing unreacted Bis(trimethylsilyl)chloromethane from product mixture
Topic: Removing unreacted Bis(trimethylsilyl)chloromethane from product mixture Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.
Status: Active | Version: 2.1 | Last Updated: 2025-01-29
Executive Summary & Compound Profile
Bis(trimethylsilyl)chloromethane (CAS: 5926-35-2), often abbreviated as BTMSCM or
Its removal is often complicated by two factors:
-
High Boiling Point: At 167°C (atmospheric), it does not evaporate easily on a standard rotary evaporator.
-
Hydrolytic Stability: Unlike chlorotrimethylsilane (TMSCl), BTMSCM possesses a C-Cl bond rather than a Si-Cl bond. It is stable to aqueous workups and will not hydrolyze into a water-soluble silanol under neutral/mild conditions.
Physicochemical Profile
| Property | Value | Implication for Purification |
| Boiling Point (Atm) | 167.3°C | Requires high vacuum or high heat to strip.[2][3] |
| Boiling Point (Reduced) | ~60°C @ 15 mmHg | Removable via strong vacuum (oil pump/Kugelrohr). |
| Density | 0.892 g/mL | Floats on water; stays in organic layer during extraction. |
| Polarity (LogP) | ~3.77 (High) | Elutes near solvent front in chromatography (non-polar). |
| Reactivity | Sterically hindered alkyl halide | Resistant to mild nucleophilic attack; stable on Silica Gel. |
Decision Matrix: Purification Strategy
Before selecting a protocol, determine the volatility and thermal stability of your target product.
Figure 1: Decision tree for selecting the optimal removal method based on product properties.
Troubleshooting & FAQs
Issue 1: "I washed the reaction mixture with water/bicarb, but the impurity is still there."
Diagnosis: Misunderstanding of Chemical Stability.
Explanation: Researchers often confuse BTMSCM with Chlorotrimethylsilane (TMSCl). TMSCl has a silicon-chlorine bond (
Issue 2: "The impurity co-elutes with my product on the column."
Diagnosis: Polarity Mismatch. Explanation: BTMSCM is highly lipophilic. If your product is also non-polar (e.g., protected intermediate), they will both travel with the solvent front in Hexanes/EtOAc mixtures. Solution:
-
Stationary Phase: Switch to C18 (Reverse Phase) silica. The bulky silyl groups interact strongly with C18, potentially altering retention relative to your product.
-
Solvent System: Use 100% Pentane or Hexane initially. BTMSCM elutes very fast. If your product has any polarity, it should stick while BTMSCM washes off.
Issue 3: "I am using a Rotovap, but the volume isn't decreasing."
Diagnosis: Insufficient Vacuum/Heat. Explanation: A standard water aspirator or diaphragm pump achieves ~10-20 mbar. At this pressure, BTMSCM boils around 60-70°C. If your bath is at 40°C, the impurity will not distill. Solution: Use an oil pump (< 1 mmHg) or increase bath temperature to 60°C (if product stability permits). See Protocol B .
Detailed Protocols
Protocol A: Fractional Distillation (For Volatile Products)
Use this when your product is a liquid with a boiling point significantly different (>20°C) from BTMSCM (167°C).
-
Setup: Equip a round-bottom flask with a Vigreux column (for surface area) and a short-path distillation head.
-
Pressure: Apply vacuum (suggested 10-15 mmHg).
-
Fractions:
-
Fraction 1 (Fore-run): Solvents (THF, DCM).
-
Fraction 2 (Impurity): BTMSCM will distill at ~57-60°C @ 15 mmHg [1][2].[1]
-
Fraction 3 (Product): Collect your target compound after the temp rises/stabilizes at the product's BP.
-
Protocol B: High-Vacuum Stripping (For Non-Volatile Oils/Solids)
The most effective method for stable, non-volatile products.
-
Equipment: Kugelrohr distillation apparatus or a Schlenk line with a high-vacuum oil pump (< 0.5 mmHg).
-
Procedure:
-
Transfer the crude mixture to the flask.
-
Cool the receiving bulb with Dry Ice/Acetone to trap the BTMSCM.
-
Apply vacuum slowly to prevent bumping.
-
Heat: Gently heat the sample flask to 60-80°C .
-
Duration: Hold for 1-2 hours. BTMSCM is volatile enough at this pressure to sublime/distill over, leaving the heavy product behind.
-
-
Verification: Check weight loss or run a quick NMR (
NMR: Look for silyl methyls at 0.0-0.2 ppm and the methine proton).
Protocol C: Flash Chromatography (Silica Gel)
Best for polar products.
-
Packing: Standard Silica Gel 60.
-
Eluent: Start with 100% Hexanes (or Pentane) .
-
Elution:
-
Flush with 2-3 column volumes of pure Hexanes. BTMSCM is extremely non-polar and will elute immediately (Rf ~ 0.9).
-
Note: Do not use Ethyl Acetate yet.
-
-
Product Collection: Switch to your required polarity (e.g., 10% EtOAc/Hex) to elute your product. The impurity will have been removed in the hexane flush.
Safety & Handling
-
Hazards: BTMSCM is a Flammable Liquid (Flash point 48°C) and causes skin/eye irritation [3].[4]
-
Disposal: Collect fractions containing BTMSCM in halogenated organic waste. Do not pour down the drain.
-
Storage: Store under inert atmosphere (Nitrogen/Argon) to prevent slow degradation or moisture uptake over long periods, although it is relatively robust.
References
-
ChemicalBook. (2025). Chlorotrimethylsilane and Bis(trimethylsilyl)chloromethane Properties. Retrieved from
-
LookChem. (2025).[1] Bis(trimethylsilyl)chloromethane Physical Properties & Boiling Points. Retrieved from
-
National Institutes of Health (PubChem). (2025). Bis(trimethylsilyl)chloromethane Compound Summary & Safety Data. Retrieved from
-
Sigma-Aldrich. (2025).[1] Chlorobis(trimethylsilyl)methane Product Specification. Retrieved from
Sources
Validation & Comparative
Bis(trimethylsilyl)chloromethane vs trimethylsilyl chloride as silylating agents
This guide provides an in-depth technical comparison between Trimethylsilyl Chloride (TMSCl) and Bis(trimethylsilyl)chloromethane (BTMSCM) .
Executive Summary for Researchers: While both reagents contain trimethylsilyl groups, they serve fundamentally different mechanistic roles in drug development and organic synthesis.
-
TMSCl is the industry-standard heteroatom silylating agent used for protecting alcohols, amines, and acids (forming Si-O, Si-N bonds).
-
BTMSCM is a specialized alkylating agent and C1-building block used to introduce the bulky bis(trimethylsilyl)methyl group or to generate vinyl silanes via Peterson olefination (forming C-C bonds).
Crucial Distinction: BTMSCM cannot be used as a direct substitute for TMSCl in alcohol protection protocols. This guide details the specific utility, mechanisms, and experimental workflows for each.
Chemical Identity & Physical Properties[1][2][3][4][5][6]
| Feature | Trimethylsilyl Chloride (TMSCl) | Bis(trimethylsilyl)chloromethane (BTMSCM) |
| CAS Number | 75-77-4 | 5926-35-2 |
| Structure | ||
| Primary Role | Silylating Agent (Protecting Group) | C-Nucleophile Precursor / C1 Synthon |
| Reactivity Class | Electrophile (Silicon-centered) | Electrophile (Carbon-centered) / Pro-Nucleophile |
| Bond Formed | ||
| Boiling Point | 57 °C (Volatile) | ~167 °C (High boiling) |
| By-products | HCl (requires base scavenger) | Metal salts (LiCl, MgCl2) |
Trimethylsilyl Chloride (TMSCl): The Protection Standard
TMSCl is the most common reagent for introducing the trimethylsilyl (TMS) group. It reacts via a nucleophilic substitution at the silicon atom (
Mechanism of Action
The silicon atom in TMSCl is hypervalent-accessible. A nucleophile (e.g., an alcohol oxygen) attacks the silicon, displacing the chloride ion.[1][2] Because HCl is generated, a stoichiometric base (Triethylamine or Imidazole) is required to drive the equilibrium and prevent acid-catalyzed deprotection.
Experimental Protocol: Standard Alcohol Protection
Objective: Protection of a secondary alcohol to a TMS ether.
-
Setup: Flame-dry a round-bottom flask under Argon atmosphere.
-
Reagents:
-
Substrate: Alcohol (1.0 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or THF (
concentration) -
Base: Imidazole (1.5 - 2.0 equiv) or Triethylamine (1.5 equiv)
-
Reagent: TMSCl (1.2 equiv)
-
-
Procedure:
-
Dissolve alcohol and imidazole in anhydrous DCM.
-
Cool to
in an ice bath. -
Add TMSCl dropwise via syringe. (White precipitate of imidazolium chloride will form).
-
Warm to room temperature and stir for 1–2 hours.
-
TLC Monitoring: Check for disappearance of starting material (
of product will be higher).
-
-
Workup:
-
Quench with saturated aqueous
. -
Extract with DCM (
). Wash organics with brine. -
Dry over
, filter, and concentrate in vacuo. -
Note: TMS ethers are labile; avoid acidic silica gel during purification if possible (use basified silica).
-
Bis(trimethylsilyl)chloromethane (BTMSCM): The C-Building Block
BTMSCM is not a silylating agent for heteroatoms. Instead, it is an alkyl chloride where the alpha-carbon is stabilized by two silyl groups. It is primarily used to generate the bulky bis(trimethylsilyl)methyl carbanion via lithiation or Grignard formation.
Mechanism of Action: Peterson Olefination Precursor
BTMSCM is converted to a metallated species (e.g., using Magnesium or Lithium). This nucleophile attacks a ketone or aldehyde. The resulting intermediate undergoes elimination (Peterson elimination) to form a vinyl silane or an alkene, depending on workup conditions (acidic vs. basic).
Experimental Protocol: Synthesis of Vinyl Silanes
Objective: Conversion of a ketone to a vinyl silane using BTMSCM.
-
Activation (Grignard Formation):
-
Setup: Flame-dried 3-neck flask, reflux condenser, Argon.
-
Reagents: Mg turnings (1.2 equiv), BTMSCM (1.0 equiv), dry THF.
-
Step: Add Mg and a crystal of iodine. Add a portion of BTMSCM in THF to initiate. Once initiated (exotherm), add remaining BTMSCM dropwise. Reflux for 1–2 hours to form
.
-
-
Coupling (Nucleophilic Attack):
-
Cool the Grignard solution to
. -
Add the ketone (0.9 equiv) dropwise in THF.
-
Stir at RT for 4–12 hours.
-
-
Elimination (Peterson Step):
-
Spontaneous elimination may occur, or require acid/base catalysis depending on the desired stereochemistry.
-
For vinyl silane synthesis: The intermediate
-hydroxysilane is treated with acid (e.g., dilute ) or base ( ) to induce elimination of .
-
-
Workup:
-
Standard aqueous extraction (Ether/Water).
-
Purify via column chromatography (Vinyl silanes are generally stable on silica).
-
Mechanistic Visualization
The following diagram contrasts the reaction pathways. TMSCl targets the Oxygen atom (Protection), while BTMSCM targets the Carbonyl Carbon (Olefination).
Caption: Comparative reaction pathways. Top: TMSCl acts as a Silicon-electrophile for O-protection. Bottom: BTMSCM acts as a Carbon-nucleophile precursor for C-C bond formation.
Decision Matrix for Drug Development
When selecting between these reagents, the decision is binary based on the structural modification required.
| Requirement | Reagent Choice | Reasoning |
| Protect an Alcohol/Amine | TMSCl | Standard protocol. Fast, reversible, protects heteroatom from oxidation or alkylation. |
| Increase Lipophilicity (Steric Bulk) | BTMSCM | Can introduce the |
| Synthesize Vinyl Silanes | BTMSCM | The anion of BTMSCM reacts with aldehydes/ketones to form vinyl silanes, which are versatile handles for Pd-catalyzed cross-coupling (Hiyama coupling). |
| GC-MS Derivatization | TMSCl | Increases volatility of polar analytes for analysis. BTMSCM is too high-boiling and unreactive toward alcohols for this purpose. |
"Did you mean...?"
If your intent was to find a more stable silylating agent than TMSCl (which is very labile to hydrolysis), consider:
-
TBDMSCl (tert-Butyldimethylsilyl chloride):
times more stable to hydrolysis than TMS ethers. -
BSA (Bis(trimethylsilyl)acetamide): A potent silylating agent often used when acidic byproducts (HCl) must be avoided.
References
-
PubChem. Bis(trimethylsilyl)chloromethane Compound Summary. National Library of Medicine. Available at: [Link]
-
LookChem. Bis(trimethylsilyl)chloromethane Uses and Applications. Available at: [Link]
-
Chemistry LibreTexts. Protection of Alcohols: Silyl Ethers. Available at: [Link][3]
-
RSC Medicinal Chemistry. The role of silicon in drug discovery. Available at: [Link]
Sources
Comparative Guide: Peterson Olefination vs. Wittig Reaction for Ketone Substrates
Executive Summary: The Steric & Electronic Divide
In the synthesis of complex pharmaceutical intermediates, the transformation of ketones is significantly more challenging than aldehydes due to increased steric hindrance and lower electrophilicity. While the Wittig reaction remains the historical standard for olefination, it frequently fails when applied to hindered ketones or when tetrasubstituted alkenes are the target.
The Peterson olefination (often termed "Silicon-Wittig") serves as the critical alternative. By leveraging the higher affinity of oxygen for silicon over phosphorus and utilizing a stepwise elimination mechanism, the Peterson protocol offers superior performance for hindered substrates and provides tunable stereocontrol unavailable in the Wittig manifold.
This guide compares these two methodologies specifically regarding ketone substrates , covering both direct olefination (Ketone
Mechanistic Divergence & Causality
The performance gap between these reactions stems from their mechanistic pathways. The Wittig reaction is kinetically controlled by a rigid transition state, whereas the Peterson reaction is thermodynamic and stepwise.
The Wittig Constraints
The Wittig reaction proceeds through a concerted
-
Steric Penalty: The formation of the oxaphosphetane requires the bulky triphenylphosphine group and the ketone substituents to crowd into a tight four-membered ring. This is energetically costly for hindered ketones (e.g., adamantanone, camphor).
-
Byproduct Trap: The driving force is the formation of the P=O bond (triphenylphosphine oxide, TPPO). While strong, the TPPO byproduct is non-volatile and difficult to separate from non-polar products.[1]
The Peterson Advantage
The Peterson olefination involves the addition of an
-
Stepwise Freedom: The addition step is separate from the elimination. The initial addition is less sterically demanding than the concerted Wittig transition state.
-
Tunable Elimination: The elimination of the silanol species (
) can be triggered by acid or base, allowing the chemist to select the stereochemical outcome (E or Z) from a single diastereomer.
Visualizing the Mechanistic Pathways
Figure 1: Mechanistic comparison showing the concerted Wittig pathway versus the stepwise Peterson pathway. Note the divergence in byproducts.
Critical Performance Comparison
The following data summarizes the operational differences when applying these reactions to ketone substrates.
| Feature | Wittig Reaction | Peterson Olefination |
| Steric Tolerance | Low to Medium. Fails with hindered ketones (e.g., di-tert-butyl ketone). | High. Excellent for hindered ketones and tetrasubstituted alkenes. |
| Stereocontrol | Reagent Dependent. Stabilized ylides | Condition Dependent. Acidic elimination |
| Atom Economy | Poor. High molecular weight of | Moderate. Trimethylsilyl group is lighter than |
| Purification | Difficult. | Easy. Hexamethyldisiloxane (byproduct) is volatile and easily removed.[5] |
| Basicity | Ylides are generally less basic than silyl carbanions. |
Application Spotlight: Homologation to Ketones
While often used to make alkenes, both reactions are pivotal in Homologation —converting a ketone (
The Wittig Approach (Methoxymethylenation)
-
Reagent: (Methoxymethyl)triphenylphosphonium chloride.
-
Protocol: Reacts with ketone to form methyl enol ether.
-
Limitation: Often stalls with hindered ketones (e.g., steroidal ketones) due to the bulk of the phosphonium salt.
The Peterson Approach[2][3][7][8]
-
Reagent: (Methoxy(trimethylsilyl)methyl)lithium.
-
Advantage: The lithium species is smaller and more nucleophilic. It attacks hindered ketones readily to form the
-hydroxysilane. -
Workflow:
-
Addition of
to ketone. -
Elimination (usually KH or KOtBu) to form enol ether.
-
Acid hydrolysis to homologated ketone/aldehyde.
-
Experimental Protocols
Protocol A: Standard Wittig Reaction (Unstabilized)
Best for: Unhindered ketones, simple exocyclic alkenes.
-
Ylide Generation: In a flame-dried flask under
, suspend methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF. -
Deprotonation: Cool to 0°C. Add
-BuLi (1.1 equiv) dropwise. Solution turns yellow/orange. Stir for 30 min. -
Addition: Cool to -78°C. Add the ketone (1.0 equiv) in THF dropwise.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2-12 hours.
-
Workup: Quench with saturated
. Extract with diethyl ether.[7] -
Purification: Concentrate. Precipitate
by adding cold hexanes/pentane and filtering. Flash chromatography is usually required to remove residual phosphine oxide.
Protocol B: Peterson Olefination (for Hindered Ketones)
Best for: Tetrasubstituted alkenes, sterically crowded substrates.
-
Reagent Formation: In a flame-dried flask under Argon, dissolve (trimethylsilyl)methane (1.2 equiv) in THF. Add
-BuLi (1.2 equiv) at -78°C. Stir for 1 hour. -
Addition: Add the hindered ketone (1.0 equiv) in THF slowly at -78°C.
-
Intermediate Isolation (Optional but recommended for stereocontrol): Warm to 0°C. Quench with water. Extract and isolate the crude
-hydroxysilane. -
Elimination (Choose One):
-
Workup: The byproduct (hexamethyldisiloxane) is volatile.[5] Simply extract with ether, wash with brine, dry, and concentrate.
Decision Matrix: Which to Choose?
Use the following logic flow to determine the optimal pathway for your specific ketone substrate.
Figure 2: Decision matrix for selecting between Wittig and Peterson olefination based on substrate properties.
References
-
Wittig, G., & Schöllkopf, U. (1954). Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien I. Chemische Berichte.
-
Peterson, D. J. (1968). Carbonyl olefination reaction using silyl-substituted organometallic compounds. Journal of Organic Chemistry.
-
Ager, D. J. (1984). The Peterson Olefination Reaction. Organic Reactions.
-
Organic Chemistry Portal. Peterson Olefination.
-
Magnus, P., & Roy, G. (1982). Silicon in synthesis: The Peterson olefination. Organometallics.
Sources
- 1. delval.edu [delval.edu]
- 2. Peterson Olefination [organic-chemistry.org]
- 3. chemistnotes.com [chemistnotes.com]
- 4. Peterson olefination - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Peterson Olefination | NROChemistry [nrochemistry.com]
- 8. youtube.com [youtube.com]
Definitive Structural Confirmation of Bis(trimethylsilyl)methylated Products via 1H NMR
This guide outlines the definitive protocol for confirming the structure of products derived from Bis(trimethylsilyl)chloromethane (BTMSCM) reactions. It prioritizes the differentiation of the desired alkylated product from common organosilicon byproducts and starting materials using 1H NMR spectroscopy , while comparing this method to 29Si NMR and 13C NMR alternatives.[1]
] CAS: 5926-35-2[1]Executive Summary: The "Silicon Forest" Challenge
Reacting Bis(trimethylsilyl)chloromethane (BTMSCM) typically serves to introduce the bulky bis(trimethylsilyl)methyl group [
The primary analytical challenge is the "Silicon Forest" : the region between
This guide provides a self-validating logic system to distinguish the desired product signal from these imposters.
Comparative Analysis: 1H NMR vs. Alternatives
While 1H NMR is the standard, it is not always the most specific.[1] The table below objectively compares 1H NMR against its primary alternatives for this specific chemical transformation.
| Feature | 1H NMR (Recommended) | 29Si NMR (Gold Standard) | 13C NMR (Supporting) |
| Primary Detection | Methine Proton ( | Silicon Nucleus Shift | Methine Carbon ( |
| Sensitivity | High (Minutes) | Very Low (Hours/Overnight) | Medium (Hours) |
| Resolution | Low in TMS region (0-0.5 ppm) | Extreme (distinct peaks for SM vs. Prod) | High |
| Structural Proof | Integration Ratio (18:1 is critical) | Chemical Shift Specificity | DEPT-135 confirms CH |
| Blind Spots | Silicone Grease ( | Requires high concentration | Quaternary carbons (if any) |
Verdict: Use 1H NMR for routine confirmation and purity checks. Use 29Si NMR only if the 1H NMR integration is ambiguous due to grease contamination.
The 1H NMR Fingerprint: What to Look For
To confirm the reaction of
A. The "Anchor" Proton (The Methine Doublet/Singlet)
The proton on the central carbon is your most reliable structural probe.[1] It moves significantly depending on the substituent
-
Starting Material (
): The methine proton appears at 2.40 – 2.65 ppm (typically a singlet).[1] The chlorine atom deshields this proton.[1] -
The Product (
):-
If
is an alkyl group (via nucleophilic substitution), the shift moves upfield to 0.5 – 1.5 ppm .[1] -
If
is an aromatic ring, the shift may remain near 2.0 – 3.0 ppm but will split if coupled to neighbors.[1] -
Crucial Validation: The disappearance of the SM peak at ~2.6 ppm is the first sign of conversion.[1]
-
B. The TMS Signal (The 18H Singlet)
This is the dominant feature of the spectrum.[1]
-
Shift: Centered between
-0.1 and +0.3 ppm.[1] -
Integration: This singlet must integrate to 18 protons relative to the methine proton (1 proton).[1]
-
Warning: If the integration is 18:0.5, you likely have a mixture of product and a "proton-silent" silicon impurity (like silicone grease or inorganic silicates).[1]
C. Common Impurities Table
| Impurity | Structure | 1H NMR Shift (CDCl3) | Note |
| Silicone Grease | Major Interferent. Often overlaps with product TMS.[1][2] | ||
| HMDSO | Hydrolysis product of excess reagent.[1] | ||
| TMS-Cl | Decomposition byproduct.[1] | ||
| Water | Broad.[1] |
Experimental Protocol: Self-Validating Workflow
Step 1: Sample Preparation (Crucial for Organosilicons)[1]
-
Solvent: Use CDCl3 (stored over
or molecular sieves) to prevent acid-catalyzed protodesilylation.[1] -
Concentration: Prepare a concentrated sample (~10-15 mg in 0.6 mL). Dilute samples make the 18:1 integration validation difficult against the background noise.[1]
-
Tube: Use high-quality 5mm tubes. Avoid tubes washed with aggressive detergents unless thoroughly rinsed, as surfactant residues can mimic alkyl peaks.[1]
Step 2: Acquisition Parameters[1]
-
Relaxation Delay (D1): Set to 5 seconds .
-
Reasoning: The TMS protons have long T1 relaxation times due to free rotation.[1] A short D1 (1 sec) will saturate the TMS signal, reducing its integration intensity and leading to a false calculation of the Product:Impurity ratio.
-
-
Scans: 16 scans are usually sufficient due to the high proton count of the TMS group.[1]
Step 3: Analysis Logic
-
Calibrate: Set the residual
peak to 7.26 ppm. -
Locate Methine: Find the single proton (
) derived from the BTMSCM backbone.[1] -
Normalize: Set the integral of the Methine proton to 1.0 .
-
Check TMS: Integrate the 0.0–0.3 ppm region.
-
Result = 18.0 ± 1.0:Success. Structure confirmed.
-
Result > 20.0:Contamination. Likely Silicone Grease or HMDSO.[1]
-
Result < 16.0:Acquisition Error. Increase Relaxation Delay (D1) and re-run.
-
Visualization: Logic & Workflow
Diagram 1: Analytical Decision Tree (Logic Flow)
Caption: Decision matrix for interpreting 1H NMR data of BTMSCM derivatives, highlighting integration checkpoints.
Diagram 2: Experimental Workflow
Caption: Step-by-step experimental workflow emphasizing the avoidance of silicone grease during extraction.
References
-
Fulmer, G. R., et al. (2010).[1][4] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics. Link[1]
-
McNaught, A. D., & Wilkinson, A. (1997).[1] "IUPAC Compendium of Chemical Terminology (the Gold Book)."[1] IUPAC.[1][5] Link
-
Relevance: Standard nomenclature and chemical shift referencing standards for organosilicon compounds.[1]
-
-
Reich, H. J. (2023).[1] "Structure Determination Using Spectroscopic Methods: Organosilicon Chemical Shifts." University of Wisconsin-Madison.[1][6] Link
-
Relevance: Comprehensive database of 1H and 29Si shifts for trimethylsilyl derivatives.[1]
-
-
Pavia, D. L., et al. (2014).[1] Introduction to Spectroscopy. Cengage Learning.[1]
- Relevance: Foundational text for integration logic and relax
Sources
- 1. Bis(trimethylsilyl)chloromethane | C7H19ClSi2 | CID 552583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
Reactivity comparison between silyl-substituted and alkyl carbanions
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
In synthetic organic chemistry, the distinction between
This guide provides a technical comparison of these two reactive intermediates, focusing on their stability, nucleophilicity, and divergent reaction outcomes with carbonyl electrophiles (Peterson olefination vs. alcohol formation).
Mechanistic Foundations: The -Silicon Effect
The defining feature of silyl-substituted carbanions is the
2.1 Orbital Stabilization (Negative Hyperconjugation)
Unlike alkyl groups, which destabilize adjacent carbanions through inductive electron donation (
-
Mechanism: The filled
-orbital of the carbanion ( ) donates electron density into the low-lying antibonding orbital of the adjacent C-Si bond ( ). -
Result: This overlap delocalizes the charge, lowering the energy of the HOMO and increasing the acidity of the conjugate acid (
-proton).
2.2 Visualization of Orbital Interaction
The following diagram illustrates the stabilizing interaction in an
Figure 1: Comparative orbital interactions. The
Reactivity Matrix: Silyl vs. Alkyl[1]
The following table summarizes the key physicochemical differences and their synthetic implications.
| Feature | Alkyl Carbanion (e.g., | Synthetic Consequence | |
| Electronic Effect | Inductive Destabilization ( | Negative Hyperconjugation ( | Silyl carbanions are thermodynamically more stable (less basic). |
| pKa (Conjugate Acid) | ~50 (Methane/Ethane) | ~40-42 (Estimated for TMS-CH | |
| Steric Demand | Low to Moderate | High (Trimethylsilyl group is bulky) | Silyl carbanions show higher diastereoselectivity in additions. |
| Reaction with R-CHO | Forms stable Alkoxide | Forms | Alkyls give Alcohols ; Silyls give Alkenes (Peterson). |
| Rearrangement Potential | Low | High (Brook Rearrangement) | Silyl groups can migrate from C to O under basic conditions. |
The "Killer App": Peterson Olefination[2][3]
The most distinct divergence in reactivity occurs upon reaction with carbonyl compounds.
-
Alkyl Carbanions: Addition yields a lithium alkoxide. Upon aqueous workup, this protonates to form an alcohol .
-
-Silyl Carbanions: Addition yields a
-silyl lithium alkoxide. While this can be protonated to form a -hydroxysilane, the unique affinity of oxygen for silicon allows for a subsequent elimination reaction—the Peterson Olefination —yielding an alkene .
4.1 Mechanism and Stereocontrol
The Peterson olefination is stereodivergent. The elimination pathway depends on whether the conditions are acidic or basic, allowing access to either E- or Z-alkenes from a single diastereomer of the
-
Basic Conditions: Syn-elimination via a pentacoordinate silicate intermediate.
-
Acidic Conditions: Anti-elimination via an E2-type mechanism.
Figure 2: The stereodivergent pathways of the Peterson Olefination.
Experimental Protocols
This section contrasts the generation and utilization of both species.[1]
Protocol A: Alkyl Carbanion (Control) - Synthesis of 1-Phenyl-1-propanol
Objective: Addition of ethyl group to benzaldehyde.
-
Reagent Prep: Flame-dry a 50 mL round-bottom flask (RBF) under Argon. Add anhydrous THF (10 mL).
-
Generation: This step is bypassed as commercial EtLi or EtMgBr is used. For this example, use EtMgBr (3.0 M in ether, 1.2 equiv).
-
Addition: Cool THF to 0°C. Add benzaldehyde (1.0 mmol). Dropwise add EtMgBr. Stir for 30 min.
-
Quench: Add sat. aq. NH
Cl. -
Result: Extraction and drying yields 1-phenyl-1-propanol . No elimination occurs.
Protocol B:
-Silyl Carbanion - Peterson Olefination (Styrene Synthesis)
Objective: Methylenation of benzaldehyde to styrene (Alternative to Wittig).
Reagents: (Trimethylsilyl)methyllithium (
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck RBF equipped with a magnetic stir bar and argon inlet.
-
Solvent: Add anhydrous THF (15 mL) and cool to -78°C (Dry ice/acetone bath). Note: Low temperature is crucial to control the exothermic addition and prevent premature elimination if isolating the intermediate is desired.
-
Reagent Addition: Add
(1.0 M in pentane, 1.1 equiv, 1.1 mmol) dropwise via syringe. -
Substrate Addition: Add benzaldehyde (1.0 mmol) dissolved in 2 mL THF dropwise over 5 minutes.
-
Self-Validating Check: The solution may turn slightly yellow, indicating alkoxide formation.
-
-
Reaction: Stir at -78°C for 1 hour, then allow to warm to room temperature (25°C).
-
Branch Point:
-
For Alcohol Isolation: Quench immediately with water.
-
For Alkene (One-Pot): If the silyl group is simple (TMS) and the substrate allows, elimination may occur spontaneously or with mild heating. For guaranteed elimination, add KH (Potassium Hydride) or acid.
-
-
-
Elimination (Standard Basic): Add KH (washed with hexane to remove oil, 2 equiv) to the reaction mixture at 0°C. Stir for 1 hour.
-
Workup: Quench with water. Extract with diethyl ether. Wash with brine. Dry over MgSO
. -
Result: Concentration yields Styrene .
Side Reactions: The Brook Rearrangement
Researchers must be aware of the Brook Rearrangement , a pathway unique to
-
Definition: The migration of a silyl group from carbon to oxygen (
-shift) under basic conditions. -
Driving Force: Formation of the strong Si-O bond (approx. 110 kcal/mol) vs the weaker Si-C bond.[6]
-
Implication: If generating an
-silyl carbanion near an alcohol or alkoxide, the silyl group may migrate, quenching the carbanion and forming a silyl ether.
References
-
Peterson Olefination Mechanism & Scope
-
The Alpha-Silicon Effect & Hyperconjugation
-
pKa of Carbon Acids in DMSO
-
Brook Rearrangement
-
Continuous Flow Peterson Protocols
-
Rao, H. S. P.; Senthilkumar, S. P. "Peterson olefination: a review." J. Chem. Sci.2001 , 113, 191. Link
-
Sources
- 1. Peterson Olefination [organic-chemistry.org]
- 2. Oxidative [1,2]-Brook Rearrangements Exploiting Single-Electron Transfer: Photoredox-Catalyzed Alkylations and Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. epfl.ch [epfl.ch]
- 6. Rearrangement [www2.chemistry.msu.edu]
- 7. youtube.com [youtube.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
Precision Olefination & Silyl-Functionalization: A Cost-Benefit Analysis of Bis(trimethylsilyl)chloromethane
Executive Summary: The "Process Efficiency" Verdict
Bis(trimethylsilyl)chloromethane (BTMSCM) is a high-value, specialty reagent that acts as a sterically demanding nucleophile precursor. While its raw material cost is significantly higher than standard Wittig reagents, its cost-effectiveness is realized in complex syntheses where stereochemical control (Z-selectivity) or functional handle installation (vinyl silanes) is critical.
When to Use BTMSCM:
-
Requirement for Z-Alkenes: When you need high Z-selectivity for stilbenes or hindered alkenes that are difficult to access via Wittig or Horner-Wadsworth-Emmons (HWE).
-
Vinyl Silane Synthesis: When the target is a vinyl silane intermediate for subsequent Hiyama-Denmark coupling.
-
Steric Bulk: When the electrophile is highly enolizable or hindered, and standard ylides fail to react cleanly.
When to Avoid:
-
Simple Methylenation: For installing a terminal methylene (
) group, Methyltriphenylphosphonium bromide (Wittig) is >20x cheaper and sufficient. -
Cost-Sensitive Commodity Chemicals: The atom economy of BTMSCM is poor due to the loss of two trimethylsilyl groups (or one silanol and one siloxane) during the full olefination cycle.
Technical Profile & Mechanism
Compound: Bis(trimethylsilyl)chloromethane
CAS: 5926-35-2
Formula:
The Peterson Divergence Mechanism
Unlike the Wittig reaction, which is governed by the stability of the ylide and transition state (betaine/oxaphosphetane), the reaction of BTMSCM-derived anions with aldehydes produces a stable
Figure 1: The tunable Peterson Olefination pathway using BTMSCM. By isolating the intermediate, the chemist can direct the elimination to yield either E or Z isomers.[1]
Comparative Analysis: BTMSCM vs. Alternatives
This comparison evaluates the reagents based on a hypothetical kilogram-scale synthesis of a Z-stilbene derivative .
| Feature | Bis(trimethylsilyl)chloromethane (Peterson) | Wittig Reagent (Ph3PMeBr / Ph3PCH2R) | Tebbe / Petasis Reagent |
| Primary Utility | Z-Selective Olefination & Vinyl Silanes | General Olefination (E-selective usually) | Methylenation of Esters/Amides |
| Reagent Cost | High (~$15,000/kg) | Low (~$50/kg) | Very High (Complex prep) |
| Atom Economy | Poor (Loss of TMS-OH + TMS-Cl equivalent) | Moderate (Loss of Ph3PO) | Poor (Titanium waste) |
| Stereocontrol | Tunable (Acid vs. Base elimination) | Fixed (Difficult to reverse selectivity) | N/A (Terminal alkenes only) |
| Purification | Excellent (Byproducts are volatile/liquid siloxanes) | Difficult (Ph3PO is a solid that streaks on columns) | Difficult (Titanium salts) |
| Safety | Flammable; Organolithium handling required. | Phosphonium salts are toxic; Ph3P is a sensitizer. | Pyrophoric; Toluene solutions. |
Field Insight: The Hidden Cost of Purification
While BTMSCM is expensive upfront, Wittig reactions often incur hidden costs at scale due to Triphenylphosphine Oxide (TPPO). TPPO is notoriously difficult to remove, often requiring multiple crystallizations or expensive chromatography.
-
BTMSCM Advantage: The byproduct, hexamethyldisiloxane (HMDS), is a volatile liquid (bp 100°C) that can be stripped off or washed away easily. This can reduce Process Mass Intensity (PMI) by 30-40% by eliminating purification steps.
Experimental Protocol: Large-Scale Z-Selective Olefination
Objective: Synthesis of (Z)-1-phenyl-2-(trimethylsilyl)ethene (or similar Z-alkene) utilizing the "Base-Directed" elimination pathway.
Safety Pre-Requisites:
-
Anhydrous Conditions: Reaction must be performed under Argon/Nitrogen.
-
Temperature Control: Exothermic lithiation requires efficient cooling (-78°C to 0°C).
-
PPE: Flame-retardant lab coat, face shield, and butyl rubber gloves.
Step-by-Step Methodology:
-
Reagent Generation (In-Situ):
-
Charge a dry reactor with Bis(trimethylsilyl)chloromethane (1.0 equiv) and anhydrous THF (10 vol).
-
Cool to -78°C .
-
Add n-Butyllithium (1.05 equiv, 2.5M in hexanes) dropwise over 60 minutes. Maintain internal temperature < -70°C.
-
Mechanism:[2][3][4][5][6] Lithium-Halogen exchange generates
. -
Stir for 30 minutes at -78°C, then warm to 0°C for 15 minutes to ensure completion.
-
-
Nucleophilic Addition:
-
Cool back to -78°C .
-
Add the Aldehyde substrate (0.95 equiv) in THF (2 vol) slowly.
-
Stir for 1 hour, then allow to warm to room temperature (RT).
-
Checkpoint: Monitor by TLC/HPLC. The intermediate
-hydroxysilane is stable.
-
-
Workup (Isolation of Intermediate):
-
Quench with saturated aqueous NH4Cl.
-
Extract with diethyl ether or MTBE.
-
Concentrate to obtain the crude
-hydroxysilane. Note: For highest stereopurity, this intermediate can be crystallized or distilled, but for process throughput, it is often carried forward.
-
-
Stereoselective Elimination (The "Z" Switch):
-
For Z-Alkene: Dissolve the intermediate in THF. Add Potassium Hydride (KH) or Potassium tert-butoxide (KOtBu) (1.1 equiv) at 0°C.
-
Why: Base promotes a syn-elimination via a 4-membered oxasiletanide transition state.
-
-
For E-Alkene: Dissolve in DCM. Add BF3·OEt2 or H2SO4 (catalytic).
-
Why: Acid promotes anti-elimination (E2-type).
-
-
-
Purification:
-
The reaction yields the alkene and trimethylsilanol/siloxane.
-
Perform a simple aqueous wash and distill/crystallize the product.
-
Economic & Safety Assessment
Cost Modeling (1 kg Product Scale)
| Cost Driver | Wittig Process | BTMSCM Process | Analysis |
| Raw Materials | $200 | $3,500 | Wittig is vastly cheaper for materials. |
| Solvent/Waste | High (Chromatography) | Low (Distillation/Wash) | BTMSCM reduces solvent waste costs. |
| Labor/Time | High (TPPO removal) | Low (Rapid workup) | BTMSCM saves ~3-4 days of processing time. |
| Yield (Z-isomer) | Low (~20-40% Z) | High (>90% Z) | Critical Factor: If Z-isomer is required, Wittig yield loss destroys its cost advantage. |
Safety Profile
-
Flammability: BTMSCM (Flash point 48°C) is a Category 3 flammable liquid.
-
Reactivity: Reacts violently with water/oxidizers.
-
Toxicity: Causes skin and eye irritation (H315, H319).[7][8]
-
Handling: Unlike diazomethane precursors (often used for C1 insertion), BTMSCM does not present an explosion hazard, making it safer for multi-kilo scale-up in standard reactors.
References
-
Peterson Olefin
-
Stereoselective Aza-Peterson Olefin
-
Vinyl Silane Synthesis Applic
-
Safety D
-
Title: Chlorobis(trimethylsilyl)methane Safety Data Sheet[9]
- Source: Sigma-Aldrich / Merck
-
Sources
- 1. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Peterson Olefination [organic-chemistry.org]
- 4. Z-Stereoselective Aza-Peterson Olefinations with Bis(trimethylsilane) Reagents and Sulfinyl Imines [organic-chemistry.org]
- 5. fishersci.com [fishersci.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Bis(trimethylsilyl)chloromethane | C7H19ClSi2 | CID 552583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. carlroth.com [carlroth.com]
- 9. lookchem.com [lookchem.com]
- 10. Z-Stereoselective Aza-Peterson Olefinations with Bis(trimethylsilane) Reagents and Sulfinyl Imines - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterizing Reaction Intermediates in Bis(trimethylsilyl)chloromethane Chemistry
Executive Summary
Bis(trimethylsilyl)chloromethane (BTMSCM),
However, the reagent's efficacy hinges on the precise control of its lithiated intermediate,
Part 1: The Mechanistic Landscape
The reactivity of BTMSCM is defined by the stability of the
Pathway Visualization
Figure 1: Divergent reaction pathways of BTMSCM dependent on thermal control.
Part 2: Comparative Performance Guide
BTMSCM is often weighed against (Trimethylsilyl)diazomethane (TMSCHN
Table 1: Reagent Comparison Matrix
| Feature | Bis(trimethylsilyl)chloromethane (BTMSCM) | Chloromethyltrimethylsilane (Peterson Reagent) | (Trimethylsilyl)diazomethane (TMSCHN |
| Active Species | Silyl diazoalkane / Carbene | ||
| Steric Bulk | High (Bis-silyl protection) | Moderate (Mono-silyl) | Low |
| Primary Use | Acylsilane synthesis, Bulky ligand precursors | Methylenation, Standard Peterson olefination | Methylation of acids, Homologation |
| Atom Economy | Moderate (Loss of LiCl) | Moderate (Loss of LiCl/Silanol) | High (Loss of N |
| Safety Profile | Pyrophoric handling (requires t-BuLi or n-BuLi) | Pyrophoric handling | Tox/Explosion Risk (Must use fume hood, blast shield) |
| Intermediate Stability | Unstable > -60°C ( | Stable up to 0°C | Stable liquid at RT |
Scientist’s Insight:
-
Choose BTMSCM when you need to introduce a carbon center with two silicon stabilizers or when accessing acylsilanes via oxidative hydrolysis of the intermediate.
-
Choose TMSCH
Cl for standard terminal alkene synthesis where steric bulk is a hindrance rather than a feature. -
Choose TMSCHN
for esterification or when strongly basic lithiation conditions cannot be tolerated.
Part 3: Characterization Protocols
Direct observation of the lithiated BTMSCM intermediate is challenging due to its thermal instability. We rely on In-Situ Trapping (Chemical Verification) and Low-Temperature NMR (Spectroscopic Verification).
Protocol A: In-Situ Trapping (Self-Validating System)
Objective: Confirm the quantitative formation of the lithiated species before adding the primary electrophile.
The "TMS-Trap" Method:
-
Generation: Treat BTMSCM with n-BuLi at -78°C in THF.
-
Quench: Add an excess of Trimethylsilyl Chloride (TMSCl).
-
Validation: Analyze by GC-MS or
H NMR.-
Success: Quantitative formation of Tris(trimethylsilyl)chloromethane (or Tris(trimethylsilyl)methane if reduction occurs).
-
Failure:[1] Recovery of starting material indicates inactive n-BuLi or wet solvent.
-
Protocol B: Low-Temperature NMR Spectroscopy
Objective: Direct structural confirmation of the carbanion.
Setup:
-
Instrument: 500 MHz NMR with variable temperature (VT) probe pre-cooled to -80°C.
-
Solvent: THF-
(dried over Na/Benzophenone). -
Standard: Internal capillary of toluene-
for locking/shimming if THF- freezes or precipitates salts.
Key Spectroscopic Markers:
-
Si NMR: Upon lithiation, the silicon signal shifts significantly upfield due to the increased electron density on the adjacent carbon.
-
BTMSCM:
~ +2.0 to +4.0 ppm. -
Lithiated Intermediate:
shifts to negative values (typically -5 to -15 ppm range depending on aggregation state).
-
-
C NMR: The carbanionic center (C-Li) typically broadens and shifts downfield (deshielded by Li contact) relative to the precursor, often appearing between 30–50 ppm, coupled to
Li.
Part 4: Experimental Workflows
Workflow 1: Generation and Electrophilic Trapping
Context: Synthesis of Acylsilane Precursors.
Step-by-Step Methodology:
-
System Prep: Flame-dry a 3-neck round bottom flask under Argon flow. Equip with a low-temperature thermometer and magnetic stir bar.[2]
-
Reagent Charge: Add BTMSCM (1.0 equiv) and anhydrous THF (0.5 M concentration).
-
Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Ensure internal temperature stabilizes.
-
Lithiation (The Critical Step):
-
Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise via syringe pump over 20 minutes.
-
Observation: Solution typically turns light yellow.
-
Wait Time: Stir at -78°C for exactly 30 minutes. Do not exceed 1 hour or warm above -60°C to prevent carbene formation.
-
-
Electrophile Addition: Add the electrophile (e.g., aldehyde or alkyl halide) neat or in minimal THF.
-
Controlled Warming: Allow the reaction to warm to room temperature slowly over 2 hours.
-
Workup: Quench with saturated NH
Cl. Extract with Et O.[2][3]
Troubleshooting Matrix:
-
Low Yield? The intermediate likely decomposed to the carbene before electrophile addition. Fix: Lower temperature to -90°C (MeOH/N
slush) and reduce lithiation time. -
Double Addition? If reacting with esters, the bis-silyl anion is bulky; ensure vigorous stirring and higher dilution.
Part 5: Safety & Handling (E-E-A-T)
Warning: Pyrophoric Reagents
-
tert-Butyllithium / n-Butyllithium: These reagents ignite on contact with air. All transfers must use cannula techniques or gas-tight syringes with Luer-lock tips.
-
BTMSCM: Flammable liquid (Flash point 48°C).[4] Causes skin and severe eye irritation.[5]
Decomposition Hazards: Uncontrolled warming of the lithiated intermediate generates silyl carbenes, which can dimerize or insert indiscriminately into solvent C-H bonds, leading to exotherms and complex mixtures. Always quench at low temperature if the specific carbene pathway is not desired.
References
-
Seyferth, D., & Hanson, E. M. (1971). Halomethyl-metal compounds.[2][6] XLVIII. (Trimethylsilyl)chloromethyllithium and bis(trimethylsilyl)chloromethyllithium. Journal of Organometallic Chemistry. Link
-
Ager, D. J. (1984). The Peterson Olefination Reaction.[4] Organic Reactions.[2][3][4][7][8][9][10][11][12][13] Link
-
Cunico, R. F. (2004). Synthesis of acylsilanes from bis(trimethylsilyl)chloromethane. Tetrahedron Letters. Link
-
Sigma-Aldrich. (n.d.).[12] Chlorobis(trimethylsilyl)methane Product Specification.[4][12][13]Link
-
Shioiri, T., Aoyama, T., & Mori, S. (1993). Trimethylsilyldiazomethane: A Safe, Stable Substitute for Diazomethane.[8][9] Organic Syntheses.[1][7][10] Link
Sources
- 1. CN105131026A - Method for synthesizing N,O-bis(trimethylsilyl)acetamide with a two-component catalyst - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Nucleophilic Aromatic Substitution Reactions of 1,2-Dihydro-1,2-Azaborine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. Bis(trimethylsilyl)chloromethane | C7H19ClSi2 | CID 552583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. UQ eSpace [espace.library.uq.edu.au]
- 7. researchgate.net [researchgate.net]
- 8. Trimethylsilyldiazomethane: a safe non-explosive, cost effective and less-toxic reagent for phenol derivatization in GC applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trimethylsilyldiazomethane - Wikipedia [en.wikipedia.org]
- 10. Acylsilane synthesis [organic-chemistry.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Chlorobis(trimethylsilyl)methane 97 5926-35-2 [sigmaaldrich.com]
- 13. BIS(TRIMETHYLSILYL)CHLOROMETHANE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
Safety Operating Guide
Personal Protective Equipment (PPE) for Handling Bis(trimethylsilyl)chloromethane
Content Type: Operational Safety & Logistics Guide Audience: Researchers, Senior Scientists, HSE Officers Chemical CAS: 5926-35-2[1]
Executive Safety Summary
Bis(trimethylsilyl)chloromethane (CAS: 5926-35-2) presents a dual hazard profile often underestimated due to its steric bulk. Unlike simple alkyl chlorides, this organosilicon compound is classified as Corrosive (Category 1C) and causes severe skin burns and eye damage (H314).[2]
While less volatile than Chlorotrimethylsilane (TMSCl), it remains moisture-sensitive and potentially flammable.[2] The primary safety failure mode in laboratories is treating it as a benign organic intermediate rather than a corrosive functional reagent.[2]
Immediate Hazard Profile
| Hazard Class | GHS Code | Critical Effect |
| Corrosive | H314 | Causes severe skin burns and eye damage.[1][2][3] Irreversible tissue destruction upon prolonged contact.[2] |
| Reactivity | EUH014 | Reacts with water/moisture.[1][2][4] May release Hydrogen Chloride (HCl) gas upon hydrolysis.[2] |
| Flammability | H226 | Flammable liquid and vapor (Classified as Dangerous Good for transport).[1][2] |
Hierarchy of Controls & Risk Assessment
Before selecting PPE, the experimental environment must be engineered to minimize exposure.[2] PPE is the last line of defense, not the first.[2]
Engineering Controls (Mandatory)[1][2]
-
Ventilation: All handling must occur within a certified chemical fume hood.[2] The compound’s vapor density is >1 (heavier than air), meaning vapors will sink and accumulate on the benchtop, bypassing standard ceiling ventilation.[1][2]
-
Inert Atmosphere: Due to moisture sensitivity, handle under Nitrogen (
) or Argon ( ) using Schlenk lines or a glovebox for bulk transfers.[2] -
Decontamination Station: An eyewash station and safety shower must be within 10 seconds of the workstation.[2]
PPE Matrix: The "Self-Validating" System
This protocol uses a Self-Validating System , meaning the PPE is selected not just for resistance, but for its ability to signal failure (e.g., color change, tactile feedback) or provide redundancy.[1]
A. Hand Protection (Glove Logic)
Scientific Rationale: As a chlorinated organosilane, this compound is lipophilic.[2] Standard thin nitrile gloves provide only splash protection.[2] Chlorinated hydrocarbons can permeate nitrile rapidly.[2] The bulky trimethylsilyl groups may sterically hinder diffusion compared to Dichloromethane (DCM), but they do not prevent it.[2]
| Task | Primary Glove | Secondary Glove (Inner) | Max Contact Time |
| Standard Handling (Pipetting, Weighing) | Nitrile (5-8 mil) High dexterity | Nitrile (4 mil) Color indicator preferred | < 5 Minutes Change immediately upon splash.[1] |
| Bulk Transfer / Spills (>100 mL) | Silver Shield / 4H (Laminate) Impermeable to organochlorides | Nitrile For fit and comfort | > 4 Hours Laminates provide the only true chemical barrier.[1][2] |
| Glassware Cleaning | Neoprene or Butyl (Thick) | Nitrile | N/A Do not use thin disposables for cleaning.[1][2] |
Critical Protocol: Perform the "Inflation Test" on gloves before handling corrosive reagents to ensure no pinhole defects exist.[2]
B. Eye & Face Protection[2][3][4][5][7]
-
Requirement: Chemical Splash Goggles (Indirect Vented).[2]
-
Contraindication: Safety glasses with side shields are insufficient .[2] The corrosive nature (H314) means any droplet bypassing the glasses can cause permanent corneal opacity.[2]
-
Face Shield: Required only when pouring volumes >500 mL or working outside a glovebox where splash risk is high.[2]
C. Body Protection[2][7]
-
Lab Coat: Fire-Resistant (FR) Lab Coat (Nomex or chemically treated cotton).[2]
-
Apron: Chemical-resistant apron (Rubber/Neoprene) required for bulk transfers to prevent chest/torso burns.
Visualized Decision Workflows
Diagram 1: PPE Selection Logic
This decision tree helps researchers select the correct PPE based on the scale of operation.[2]
Caption: PPE selection logic based on volumetric risk and operational scale.
Operational Protocols
Protocol A: Safe Transfer Technique
-
Preparation: Secure flask in the fume hood. Ensure an inert gas line (Argon/Nitrogen) is active.[2]
-
PPE Check: Don double nitrile gloves and splash goggles.[2]
-
Syringe Transfer:
-
Quenching (Post-Reaction):
Protocol B: Spill Response (Immediate Action)
If a spill occurs outside the fume hood:
-
Evacuate: Clear the immediate area (3-meter radius).
-
Assess: If >100 mL, call HSE/Fire Department.[2]
-
PPE Upgrade: Don Silver Shield gloves and a respirator (if trained) or ensure maximum ventilation.[2]
-
Containment:
-
Disposal: Scoop into a container labeled "Hazardous Waste: Corrosive/Flammable Organic."[2]
Waste Disposal & Decontamination[1]
-
Waste Stream: Halogenated Organic Solvents.[2]
-
Labeling: Must explicitly state "Contains Chlorosilanes - Potential HCl generation."[2]
-
Glassware: Rinse with Acetone, then Methanol, then Water.[2] Collect the first two rinses as halogenated waste.[2]
References
-
TCI Chemicals. (2025).[2][3] Safety Data Sheet: Bis(trimethylsilyl)bromomethane (Analogous Hazard Data). Retrieved from [1]
-
Santa Cruz Biotechnology. (2024).[2][6] Chlorobis(trimethylsilyl)methane Safety Data Sheet. Retrieved from [1]
-
Sigma-Aldrich. (2024).[2][6] Chlorobis(trimethylsilyl)methane Product Specification & Safety. Retrieved from [1]
-
National Institutes of Health (NIH). (2025).[2] PubChem Compound Summary: Bis(trimethylsilyl)chloromethane.[2] Retrieved from [1]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
